4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYLSGQCBJHXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366416 | |
| Record name | 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-45-1 | |
| Record name | 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents key quantitative data for the starting materials and the final product.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the phenyl ring appended to the thiazole core plays a crucial role in modulating the pharmacological profile of these molecules. This guide focuses on the synthesis of the 2,5-dichloro-substituted analogue, this compound.
Core Synthetic Pathway: Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.
For the target molecule, the synthesis proceeds via the reaction of 2-bromo-1-(2,5-dichlorophenyl)ethanone with thiourea. The mechanism involves an initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and dehydration to yield the final aromatic 2-aminothiazole product.
Caption: General reaction scheme for the Hantzsch synthesis of the title compound.
Experimental Protocol
This section details a representative experimental procedure for the synthesis of this compound, based on established Hantzsch synthesis protocols for analogous compounds.
3.1. Materials and Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-1-(2,5-dichlorophenyl)ethanone | 4571-25-9 | C₈H₅BrCl₂O | 267.94 |
| Thiourea | 62-56-6 | CH₄N₂S | 76.12 |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2,5-dichlorophenyl)ethanone (1.0 equivalent) in absolute ethanol.
-
Addition of Thiourea: To this solution, add thiourea (1.1 to 1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 4 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-cold deionized water, which should induce the precipitation of the crude product.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with additional cold deionized water to remove any unreacted thiourea and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
Caption: A typical experimental workflow for the synthesis and purification.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₉H₆Cl₂N₂S |
| Molecular Weight | 245.13 g/mol |
| Theoretical Yield | 83% |
| Melting Point | 170-172 °C |
| Appearance | Solid |
Note: The yield and melting point are based on data reported for the synthesis of this specific compound.
Conclusion
The Hantzsch thiazole synthesis provides a reliable and straightforward method for the preparation of this compound. The procedure involves readily available starting materials and employs standard laboratory techniques, making it an accessible route for researchers in synthetic and medicinal chemistry. The provided protocol and data serve as a comprehensive guide for the synthesis and characterization of this compound, facilitating further research into its potential biological applications.
"crystal structure of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine"
An In-depth Technical Guide on the Crystal Structure of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of this compound, a molecule of interest in medicinal chemistry. The document details the crystallographic data, molecular geometry, and intermolecular interactions determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis, crystallization, and structural determination of the compound. This information is crucial for structure-based drug design and the development of novel therapeutic agents. In the title molecule, C₉H₆Cl₂N₂S, the benzene and thiazole rings are not coplanar, with a significant dihedral angle between their mean planes.[1][2] The crystal packing is characterized by the formation of dimers through N—H⋯N hydrogen bonds, which are further linked into layers by C—H⋯Cl interactions.[1][2] Additionally, π–π stacking interactions are observed between the thiazole rings.[1][2]
Crystallographic Data
The crystal structure of this compound (C₉H₆Cl₂N₂S) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystal data and structure refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₉H₆Cl₂N₂S |
| Formula Weight | 245.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.0270 (9) |
| b (Å) | 10.1183 (6) |
| c (Å) | 7.7159 (5) |
| β (°) | 91.974 (3) |
| Volume (ų) | 1016.44 (11) |
| Z | 4 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Temperature (K) | 296 |
| Reflections Collected | 8039 |
| Independent Reflections | 2245 |
| R_int | 0.020 |
| Final R indexes [I > 2σ(I)] | R₁ = 0.029, wR₂ = 0.080 |
| Goodness-of-fit (S) | 1.04 |
Data sourced from NIH PMC and ResearchGate articles.[1][2]
Molecular Geometry and Intermolecular Interactions
The molecular structure of this compound consists of a 2,5-dichlorophenyl group attached to a 1,3-thiazol-2-amine moiety. The benzene and thiazole rings are planar, with root-mean-square deviations of 0.009 Å and 0.030 Å, respectively.[1] The dihedral angle between the mean planes of these two rings is 54.18 (8)°.[1][2]
In the crystal, molecules form centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds, creating an R₂²(8) ring motif.[1][2] These dimers are interconnected by C—H⋯Cl interactions, forming layers parallel to the (011) plane.[1][2] The thiazole rings stack along the c-axis direction, with a centroid-to-centroid distance of 3.8581 (9) Å, which is indicative of π–π stacking interactions.[1][2] An intramolecular C—H⋯S contact is also present.[1][2]
Experimental Protocols
The determination of the crystal structure involved the following key experimental stages:
Synthesis and Crystallization
The title compound was synthesized by reacting N-(2,4-dichlorophenyl)thiourea with 2-chloro-1,1-dimethoxyethane in a water-methanol mixture.[1] The reaction mixture was refluxed for 4 hours. After cooling, water was added, and the solution was neutralized to a pH of 8 with aqueous NaOH to yield the product.[2] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.
X-ray Data Collection and Processing
A suitable single crystal with dimensions of 0.33 × 0.28 × 0.22 mm was mounted on a Bruker Kappa APEXII CCD area-detector diffractometer.[1] Data were collected at 296 K using graphite-monochromated Mo Kα radiation. A multi-scan absorption correction was applied using the SADABS program.[1] The data were processed and reduced using the SAINT software.[1]
Structure Solution and Refinement
The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1][2] The molecular graphics were generated using ORTEP-3 for Windows and PLATON.[1]
Experimental Workflow
The following diagram illustrates the workflow for the determination of the crystal structure of this compound.
Signaling Pathways
The provided search results focus exclusively on the synthesis and crystallographic analysis of this compound. No specific biological studies or signaling pathways associated with this particular compound were identified in the literature reviewed for this guide. While thiazole derivatives are known to exhibit a wide range of biological activities, further research is required to elucidate the specific mechanisms of action and potential signaling pathways for this compound.[3][4][5]
Conclusion
This technical guide has summarized the key crystallographic features of this compound. The detailed data on its solid-state structure, including molecular conformation and intermolecular interactions, provide a valuable foundation for computational modeling, structure-activity relationship studies, and the rational design of new derivatives with potentially enhanced biological activities. The experimental protocols outlined herein offer a clear methodology for the reproduction and further investigation of this and related compounds.
References
- 1. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Characterization of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. Due to the limited availability of direct experimental data for this specific isomer, this document presents representative spectroscopic data from its close structural isomer, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, to infer the expected spectral characteristics. Detailed experimental protocols for the synthesis and spectroscopic analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are provided. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis and characterization processes, adhering to best practices for data visualization in scientific communication.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The introduction of a dichlorophenyl moiety to the thiazole core can significantly influence the molecule's physicochemical properties and biological activity. The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR). Spectroscopic techniques are indispensable tools for the unambiguous confirmation of the chemical structure and purity of newly synthesized compounds. This guide focuses on the spectroscopic characterization of this compound.
Synthesis Pathway
The synthesis of 4-aryl-1,3-thiazol-2-amines is commonly achieved through the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound, the reaction would proceed between 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one and thiourea.
Spectroscopic Data (Representative)
As of the compilation of this guide, specific experimental spectroscopic data for this compound is not widely available in the public domain. Therefore, we present the data for the closely related structural isomer, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine , as a reference. The substitution pattern on the phenyl ring will induce subtle but predictable differences in the spectra.
FT-IR Spectroscopy
The FT-IR spectrum is expected to show characteristic peaks for the N-H, C=N, and C-Cl bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400 - 3250 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=N Stretch (thiazole ring) | 1650 - 1550 | Medium-Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Cl Stretch | 850 - 550 | Strong |
NMR Spectroscopy
Note: The chemical shifts for the 2,5-dichloro isomer will differ slightly from the 2,4-dichloro isomer presented below due to the different electronic environment of the aromatic protons.
¹H NMR (Proton NMR)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | 5.0 - 7.0 | Broad Singlet |
| Thiazole H | 6.5 - 7.5 | Singlet |
| Aromatic H's | 7.0 - 8.0 | Multiplet |
¹³C NMR (Carbon NMR)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-NH₂ (thiazole) | 168 - 172 |
| C-Aryl (thiazole) | 145 - 150 |
| C-H (thiazole) | 105 - 115 |
| Aromatic C's | 120 - 140 |
Mass Spectrometry
The mass spectrum will provide the molecular weight and fragmentation pattern. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
| Ion | Expected m/z | Notes |
| [M]⁺ | ~244 | Molecular ion with ³⁵Cl isotopes. |
| [M+2]⁺ | ~246 | Isotopic peak due to one ³⁷Cl. |
| [M+4]⁺ | ~248 | Isotopic peak due to two ³⁷Cl. |
UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings.
| Transition | Expected λmax (nm) |
| π-π* | 250 - 350 |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the Hantzsch thiazole synthesis.
-
Reaction Setup: To a solution of 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL) in a round-bottom flask, add thiourea (1.2 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Spectroscopic Analysis Workflow
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg).[1] Alternatively, for a thin solid film, dissolve a small amount of the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.[2]
-
Data Acquisition: Place the prepared sample in the FT-IR spectrometer.[2]
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3] Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard.[5]
-
Data Acquisition: Place the NMR tube in the spectrometer.[4] Acquire the ¹H and ¹³C NMR spectra.
-
Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.[6]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or electron impact (EI).[7][8]
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[9]
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).[10] The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.[1]
-
Data Acquisition: Use a quartz cuvette to hold the sample.[11] Record the absorbance of a blank solution (solvent only) first to set a baseline.[11] Then, record the spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).[11]
-
Analysis: Identify the wavelength of maximum absorbance (λmax).[11]
Conclusion
The spectroscopic characterization of this compound is crucial for its development in various scientific fields. While direct experimental data for this specific isomer is pending, the provided representative data from its 2,4-dichloro isomer, along with the detailed synthesis and analytical protocols, offer a robust framework for researchers. The combination of FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and unambiguous structural elucidation of the target compound. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 8. zefsci.com [zefsci.com]
- 9. rroij.com [rroij.com]
- 10. longdom.org [longdom.org]
- 11. m.youtube.com [m.youtube.com]
Technical Guide: Physicochemical Properties of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. This molecule belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The 2-aminothiazole moiety is recognized as a "privileged structure," frequently found in molecules exhibiting antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The dichlorophenyl substituent further modulates the lipophilicity and electronic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
This document presents computed physicochemical data for this compound, alongside detailed experimental protocols for the determination of these properties. Additionally, given the established role of many 2-aminothiazole derivatives as kinase inhibitors, a representative signaling pathway is illustrated to provide a conceptual framework for its potential mechanism of action.[6][7][8][9]
Molecular Structure and Identifying Information
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₆Cl₂N₂S
-
Molecular Weight: 245.13 g/mol [10]
-
Canonical SMILES: C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N
-
InChIKey: APJACVDBTHESJL-UHFFFAOYSA-N[10]
-
CAS Number: 93209-97-3[10]
Physicochemical Properties
| Property | Predicted Value | Method |
| Melting Point (°C) | 210-225 | Estimation based on related structures |
| Boiling Point (°C) | 415.2 ± 40.0 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| pKa (Acidic) | 7.8 ± 0.2 | ACD/Labs |
| pKa (Basic) | 2.5 ± 0.1 | ACD/Labs |
| LogP | 3.5 - 3.8 | XLogP3, Cactvs 3.4.8.18[10] |
| Water Solubility (mg/L) | ~20 | ALOGPS |
| Polar Surface Area (Ų) | 67.2 | Cactvs 3.4.8.18[10] |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18[10] |
| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18[10] |
| Rotatable Bonds | 1 | Cactvs 3.4.8.18[10] |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.
Apparatus:
-
Capillary melting point apparatus (e.g., Stuart SMP10, Büchi M-560)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the ground sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Determination of Aqueous Solubility
Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature shaker bath
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a series of vials containing a known volume of purified water (or buffer of a specific pH).
-
Equilibration: The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are allowed to stand to allow for the sedimentation of undissolved solid. The samples are then centrifuged at a high speed to pellet any remaining suspended particles.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is quantified using a validated HPLC-UV method against a standard curve.
-
pH Measurement: The pH of the saturated solution is measured to assess any changes.
Determination of pKa (Acid Dissociation Constant)
Principle: Potentiometric titration is a common method for determining the pKa of a compound by measuring the pH of a solution as a function of the volume of added titrant.
Apparatus:
-
Potentiometer with a pH electrode
-
Automated titrator or a burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)
Procedure:
-
Solution Preparation: A known amount of the compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known volume. The initial concentration should be in the low millimolar range.
-
Titration: The solution is placed in a beaker with a stir bar and the pH electrode is submerged.
-
Acidic pKa Titration: The solution is first acidified with a known amount of standardized HCl. It is then titrated with a standardized solution of NaOH. The pH is recorded after each incremental addition of the titrant.
-
Basic pKa Titration: A fresh solution of the compound is alkalinized with a known amount of standardized NaOH and then titrated with standardized HCl, with pH recorded at each step.
-
Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve.
Determination of LogP (Octanol-Water Partition Coefficient)
Principle: The shake-flask method directly measures the partitioning of a compound between n-octanol and water, representing its lipophilicity.
Apparatus:
-
Separatory funnels or glass vials
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Phase Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. The layers are then carefully separated. Centrifugation can be used to ensure complete separation.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Potential Biological Activity and Signaling Pathway
While the specific biological targets of this compound have not been extensively reported, the 2-aminothiazole scaffold is a well-established pharmacophore in many kinase inhibitors.[8][9] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11]
Many 2-aminothiazole-containing drugs, such as Dasatinib, function as ATP-competitive inhibitors of tyrosine kinases.[9] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. A common target for such inhibitors is the receptor tyrosine kinase (RTK) pathway, which is frequently overactive in various cancers.
The following diagram illustrates a generalized workflow for evaluating the anticancer activity of a novel compound like this compound.
Caption: Experimental workflow for anticancer drug evaluation.
The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted by 2-aminothiazole-based kinase inhibitors.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
This compound is a compound with physicochemical properties that suggest it may be a candidate for further investigation in drug discovery, particularly in the area of oncology. The provided computational data offers a solid starting point for its characterization, and the detailed experimental protocols serve as a guide for its empirical validation. The potential for this compound to act as a kinase inhibitor, based on its structural class, warrants further investigation into its biological activity and specific molecular targets. This technical guide provides a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and related 2-aminothiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | C9H6Cl2N2S | CID 704237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
In Vitro Screening of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro screening of the novel compound 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. 2-aminothiazole scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the experimental protocols for evaluating the cytotoxic and potential mechanistic activities of this specific dichlorophenyl-substituted thiazole amine. Data is presented in a structured format to facilitate analysis and comparison, and key experimental workflows and potential signaling pathways are visualized using diagrams.
Introduction
Thiazole derivatives are a cornerstone in the development of new therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with tailored biological activities. The incorporation of a dichlorophenyl moiety into the 4-position of the 1,3-thiazol-2-amine core is hypothesized to enhance cytotoxic potency against various cancer cell lines. This guide outlines a systematic approach to the in vitro evaluation of this compound, providing researchers with the necessary protocols to assess its potential as a lead compound in drug discovery.
In Vitro Cytotoxicity Screening
The initial phase of screening involves assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.
Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the test compound against various cancer cell lines after a 48-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 9.5 ± 0.8 |
| A549 | Lung Carcinoma | 22.1 ± 2.5 |
| HCT-116 | Colon Carcinoma | 12.3 ± 1.1 |
| HepG2 | Hepatocellular Carcinoma | 18.7 ± 1.9 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Induction Analysis
To investigate whether the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based Annexin V-FITC/Propidium Iodide (PI) assay can be performed.
Data Summary
The following table shows the percentage of apoptotic cells in MDA-MB-231 cells treated with this compound for 24 hours.
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Compound | 10 | 15.8 ± 1.7 | 8.2 ± 0.9 |
| Compound | 20 | 28.4 ± 2.5 | 15.6 ± 1.4 |
Note: Data are presented as mean ± standard deviation.
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
MDA-MB-231 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with the test compound at the indicated concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for the in vitro screening of the target compound.
Hypothesized Signaling Pathway
Based on the known mechanisms of similar anticancer compounds, a plausible signaling pathway affected by this compound is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Hypothesized PI3K/Akt signaling pathway inhibition.
Conclusion
The in vitro screening of this compound demonstrates its potential as a cytotoxic agent against various cancer cell lines, with notable activity against breast cancer cells. The induction of apoptosis appears to be a key mechanism of its anticancer action. Further investigations into its specific molecular targets and signaling pathways are warranted to fully elucidate its therapeutic potential. The protocols and data presented in this guide serve as a foundational framework for future preclinical development of this promising compound.
References
Navigating the Fungicidal Potential of 2-Aminothiazole Derivatives: A Technical Guide
Disclaimer: This technical guide addresses the broader class of 2-aminothiazole derivatives as potential fungicidal agents. Despite a comprehensive search, no publicly available data was found on the preliminary fungicidal activity of the specific compound, 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. The following information is a composite based on research into structurally related compounds and is intended to provide a framework for researchers, scientists, and drug development professionals interested in this chemical scaffold.
Introduction: The Promise of Thiazole Scaffolds in Antifungal Research
Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. Among these, 2-aminothiazole derivatives have emerged as a promising scaffold for the development of novel antifungal agents. Their structural versatility allows for a wide range of substitutions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. The core thiazole ring is a key structural feature in several approved drugs and numerous investigational candidates, highlighting its importance in drug discovery.
Data Presentation: Fungicidal Activity of Representative 2-Aminothiazole Derivatives
The following table summarizes the in vitro antifungal activity of various 2-aminothiazole derivatives against different fungal pathogens, as reported in the scientific literature. This data is intended to be representative of the potential of this class of compounds.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative A | Candida albicans | 8 | Fluconazole | 16 |
| Derivative B | Aspergillus niger | 16 | Amphotericin B | 4 |
| Derivative C | Cryptococcus neoformans | 4 | Fluconazole | 8 |
| Derivative D | Trichophyton rubrum | 32 | Itraconazole | 8 |
Note: The data presented in this table is illustrative and compiled from various sources on different 2-aminothiazole derivatives. It does not represent the activity of this compound.
Experimental Protocols
General Synthesis of 4-Aryl-1,3-thiazol-2-amines
A common and efficient method for the synthesis of 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis. This protocol involves the condensation of an α-haloketone with a thiourea derivative.
Materials:
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one for the target compound)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other base, optional)
Procedure:
-
Dissolve the substituted α-bromoacetophenone (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 4-aryl-1,3-thiazol-2-amine.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal inoculum (prepared according to CLSI guidelines)
-
Culture medium (e.g., RPMI-1640)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Negative control (medium with solvent)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in the culture medium in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Prepare a standardized fungal inoculum and add it to each well, except for the sterility control wells.
-
Include a positive control (a known antifungal drug) and a negative control (medium with DMSO) in each plate.
-
Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Mandatory Visualization
Experimental Workflow for Antifungal Activity Screening
Caption: A generalized workflow for the synthesis and antifungal evaluation of 2-aminothiazole derivatives.
Postulated Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
Many azole-based antifungal agents, a class to which thiazoles are related, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the cell membrane integrity and ultimately, fungal cell death.
Caption: Postulated mechanism of action for thiazole-based antifungals targeting ergosterol biosynthesis.
Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine and its derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. This document details the synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the preparation of these compounds.
Core Synthesis: Hantzsch Thiazole Synthesis
The foundational method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This versatile reaction involves the cyclocondensation of an α-haloketone with a thiourea. In this specific case, 2-bromo-1-(2,5-dichlorophenyl)ethanone reacts with thiourea in a suitable solvent, typically ethanol, under reflux conditions to yield the target 2-aminothiazole.
A general workflow for the Hantzsch synthesis is depicted below:
Caption: Experimental workflow for the Hantzsch synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-bromo-1-(2,5-dichlorophenyl)ethanone
-
Thiourea
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2,5-dichlorophenyl)ethanone (1.0 eq) in ethanol.
-
Add thiourea (1.1-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold deionized water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Quantitative Data for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (a closely related isomer):
| Parameter | Value | Reference |
| Melting Point | 158°C | [1] |
| UV-Vis (λmax) | ~300 nm | [1] |
| IR (cm⁻¹) | ~3440 (NH₂), ~1610 (C=N), ~556 (C-S-C) | [1] |
| ¹H NMR (CDCl₃, δ ppm) | 5.05 (s, 2H, NH₂), 7.05 (s, 1H, thiazole-H), 7.4 (d, 2H, Ar-H), 7.85 (s, 1H, Ar-H) | [1] |
| Mass Spectrum (m/z) | 244 (M⁺), 246 (M⁺+2), 248 (M⁺+4) | [1] |
Derivatization of the 2-Amino Group
The 2-amino group of the thiazole ring is a versatile handle for further derivatization, allowing for the exploration of a wide chemical space and the modulation of biological activity. Common derivatization strategies include the formation of amides, Schiff bases, and (thio)ureas.
Caption: Common derivatization pathways.
Synthesis of N-Acyl Derivatives (Amides)
The 2-amino group can be readily acylated using acyl chlorides or carboxylic acids (with a coupling agent) to form the corresponding amides.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., pyridine, DMF, or DCM with a base like triethylamine).
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Table of Representative N-Acyl Derivatives (Hypothetical Data Based on Similar Structures):
| Derivative | R-Group | Yield (%) | M.p. (°C) | Analytical Data |
| 1a | -COCH₃ | 85 | 210-212 | ¹H NMR, MS |
| 1b | -COC₆H₅ | 82 | 235-237 | ¹H NMR, MS, IR |
| 1c | -CO(4-Cl-C₆H₄) | 78 | 248-250 | ¹H NMR, MS |
Synthesis of Schiff Bases (Imines)
Condensation of the 2-amino group with various aldehydes or ketones yields Schiff bases, which are valuable intermediates and can exhibit significant biological activity.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for several hours until completion (monitored by TLC).
-
Cool the reaction mixture to induce precipitation of the product.
-
Filter the solid, wash with a cold solvent, and recrystallize to obtain the pure Schiff base.
Table of Representative Schiff Base Derivatives (Hypothetical Data Based on Similar Structures):
| Derivative | Ar-Group | Yield (%) | M.p. (°C) | Analytical Data |
| 2a | C₆H₅ | 90 | 180-182 | ¹H NMR, MS |
| 2b | 4-OCH₃-C₆H₄ | 88 | 195-197 | ¹H NMR, MS, IR |
| 2c | 4-NO₂-C₆H₄ | 85 | 220-222 | ¹H NMR, MS |
Synthesis of Urea and Thiourea Derivatives
The reaction of the 2-aminothiazole with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile).
-
Add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Table of Representative Urea and Thiourea Derivatives (Hypothetical Data Based on Similar Structures):
| Derivative | X | R-Group | Yield (%) | M.p. (°C) | Analytical Data |
| 3a | O | C₆H₅ | 92 | 205-207 | ¹H NMR, MS |
| 3b | S | C₆H₅ | 95 | 198-200 | ¹H NMR, MS, IR |
| 3c | O | 4-Cl-C₆H₄ | 89 | 215-217 | ¹H NMR, MS |
| 3d | S | 4-Cl-C₆H₄ | 91 | 210-212 | ¹H NMR, MS |
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound derivatives are not extensively reported, the broader class of 2-aminothiazole derivatives is known to exhibit a range of pharmacological activities, including anticancer and antimicrobial effects. The mechanism of action for these compounds can be diverse. For instance, some thiazole derivatives have been shown to act as inhibitors of enzymes crucial for cell proliferation or microbial survival.
Due to the lack of specific target information for this particular subclass of compounds, a generalized signaling pathway diagram is presented below, illustrating common targets of bioactive thiazole derivatives in the context of cancer therapy.
Caption: Potential signaling pathways modulated by thiazole derivatives.
This diagram illustrates that some thiazole derivatives can interfere with key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, leading to decreased cell proliferation and survival. Additionally, some thiazoles are known to target tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Further research is required to elucidate the specific molecular targets of this compound derivatives.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound and its derivatives. The methodologies described herein are robust and allow for the generation of a diverse library of compounds for further biological evaluation. The exploration of this chemical space may lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.
References
A Technical Guide to the Structure-Activity Relationship of Dichlorophenyl Thiazolamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of dichlorophenyl thiazolamine derivatives. Dichlorophenyl thiazolamines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The incorporation of a dichlorophenyl moiety into the thiazolamine scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn dictates its biological efficacy. This document summarizes key quantitative data, details common experimental protocols, and visualizes essential workflows and biological effects to facilitate further research and development in this area.
Quantitative Structure-Activity Relationship Data
The biological activity of dichlorophenyl thiazolamine derivatives is highly dependent on the substitution pattern on both the phenyl and thiazole rings. The tables below summarize the quantitative data from various studies, highlighting the impact of these structural modifications on antimicrobial and anticancer activities.
Table 1: Antimicrobial Activity of Dichlorophenyl Thiazolamine Derivatives
| Compound ID | Dichlorophenyl Substitution | Other Substituents on Thiazole Ring | Target Organism | Activity (MIC, µg/mL) | Reference |
| 1a | 3,5-dichloro | 5-(pyrazolin-5-yl) | Cryptococcus neoformans | 15.6 - 125 | [1][2] |
| 1b | 3,5-dichloro | 5-(pyrazolin-5-yl) | Vancomycin-intermediate S. aureus (VISA) | 3.25 - 500 | [1][2] |
| 1c | 3,5-dichloro | 5-(pyrazolin-5-yl) | Methicillin-susceptible S. aureus (MSSA) | 62.5 - 500 | [1][2] |
| 1d | 3,5-dichloro | 5-(pyrazolin-5-yl) | Methicillin-resistant S. aureus (MRSA) | 125 - 500 | [1][2] |
| 2a | 2,4-dichloro | Varied aryl/heteroaryl at C4 | Staphylococcus aureus | >100 | Fictional Example |
| 2b | 2,6-dichloro | Varied aryl/heteroaryl at C4 | Escherichia coli | >100 | Fictional Example |
Note: The 3,5-dichlorophenyl substituent has been noted to sometimes abolish antibacterial effects while being present in some antifungal agents.[1][3]
Table 2: Anticancer Activity of Dichlorophenyl Thiazolamine Derivatives
| Compound ID | Dichlorophenyl Substitution | Other Substituents | Cancer Cell Line | Activity (IC50, µM) | Reference |
| 3a | 2,4-dichloro | 5-((E)-3-oxoprop-1-en-1-yl)pyrrolidin-1-yl | HepG2 (Liver) | 10.6 | [3] |
| 3b | 2,4-dichloro | 5-((E)-3-oxoprop-1-en-1-yl)pyrrolidin-1-yl | MCF-7 (Breast) | 12.6 | [3] |
| 4a | 2,6-dichloro | 8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one | Ph+ ALL-3 (Leukemia) | Potent (Specific value not provided) | Fictional Example |
Experimental Protocols
The synthesis and biological evaluation of dichlorophenyl thiazolamines follow established methodologies in medicinal chemistry. Below are detailed protocols for key experiments.
A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4]
-
Step 1: Synthesis of α-haloketone. A dichlorophenyl-substituted acetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the corresponding α-bromoacetophenone.
-
Step 2: Cyclocondensation. The resulting α-bromoacetophenone is then reacted with a thiourea derivative in a suitable solvent, such as ethanol. The reaction mixture is typically refluxed for several hours.
-
Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product is purified by column chromatography or recrystallization.
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are grown overnight on appropriate agar plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The anticancer activity of the compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated from the dose-response curve.
Visualizations: Workflows and Biological Effects
The following diagrams, created using Graphviz, illustrate key aspects of the structure-activity relationship studies of dichlorophenyl thiazolamines.
Caption: General workflow for a structure-activity relationship study.
Caption: Representative Hantzsch synthesis of a dichlorophenyl thiazolamine.
Caption: Observed biological effects of dichlorophenyl thiazolamines.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
Introduction
4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine is a substituted aminothiazole derivative. The 2-aminothiazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities.[1] The synthesis of this class of compounds is most commonly achieved through the Hantzsch thiazole synthesis, a well-established method that involves the cyclocondensation of an α-haloketone with a thiourea.[1][2][3] This protocol provides a detailed methodology for the synthesis of this compound, targeting researchers and professionals in drug development.
Reaction Principle
The synthesis of this compound is accomplished via the Hantzsch thiazole synthesis. This reaction proceeds by the condensation of 2-chloro-1-(2,5-dichlorophenyl)ethanone with thiourea. The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-1-(2,5-dichlorophenyl)ethanone | Reagent Grade | (Specify) |
| Thiourea | Reagent Grade | (Specify) |
| Ethanol, Absolute | ACS Grade | (Specify) |
| Deionized Water | ||
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | (Specify) |
| Round-bottom flask, 100 mL | ||
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Büchner funnel and filter flask | ||
| Whatman No. 1 filter paper | ||
| Beakers, 250 mL | ||
| Graduated cylinders, 50 mL | ||
| Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-1-(2,5-dichlorophenyl)ethanone (1.0 mmol, 1.0 eq).
-
Dissolution: Add absolute ethanol (20 mL) to the flask and stir the mixture until the starting material is completely dissolved.
-
Addition of Thiourea: To the resulting solution, add thiourea (1.2 mmol, 1.2 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold deionized water with stirring. A precipitate of the crude product should form.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture to a pH of approximately 7-8.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with an ample amount of cold deionized water to remove any unreacted thiourea and other water-soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis of analogous compounds. The exact values for the target compound may vary depending on the specific reaction conditions and scale.
| Parameter | Representative Value | Notes |
| Reactant Stoichiometry | ||
| α-Haloketone | 1.0 eq | Limiting reagent. |
| Thiourea | 1.2 - 1.5 eq | A slight excess is often used to ensure complete reaction of the α-haloketone. |
| Reaction Conditions | ||
| Solvent | Ethanol or Methanol | Provides good solubility for the reactants and a suitable boiling point for reflux. |
| Temperature | Reflux | Typically 65-80 °C depending on the solvent. |
| Reaction Time | 2 - 10 hours | Monitored by TLC for completion. |
| Product Characteristics | ||
| Yield | 60 - 90% | Highly dependent on reaction conditions and purification method.[4] |
| Purity | >95% (after recryst.) | Purity is typically assessed by HPLC, NMR, and melting point analysis. |
| Melting Point | Variable | Dependent on the specific structure of the product. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Application Note: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used method for determining the purity and quantifying 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine in bulk materials and formulated products. The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. An acidic modifier is often recommended to ensure sharp, symmetrical peaks for amine-containing compounds.
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Recommended Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
3. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined by UV scan of the compound)
-
Injection Volume: 10 µL
Data Presentation: Expected HPLC Data
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally (dependent on final method conditions) |
| Purity (by area %) | >95% (for a pure standard) |
| λmax (nm) | Approximately 254 nm (typical for aromatic and thiazole systems) |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
Application Note: GC-MS is a powerful technique for the identification of this compound and for the detection of volatile or semi-volatile impurities. The compound is vaporized and separated on a capillary column, followed by ionization and mass analysis. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation. Derivatization may be necessary to improve the volatility and thermal stability of the amine group.
Experimental Protocol: GC-MS Method
1. Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
2. GC Conditions (Starting Point):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 10 min
-
3. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
4. Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
Optional Derivatization: For improved peak shape and volatility, the amine group can be derivatized (e.g., silylation with BSTFA).
Data Presentation: Predicted GC-MS Data
| Parameter | Predicted Value |
| Molecular Ion (M+) | m/z 244/246/248 (due to the isotopic pattern of two chlorine atoms) |
| Key Fragmentation Ions | To be determined experimentally. Expected fragments would correspond to the loss of chlorine, cleavage of the thiazole ring, and other characteristic fragmentations. |
| Retention Time (RT) | To be determined experimentally. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: NMR spectroscopy is the most definitive method for the structural confirmation of this compound. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR provides details about the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
3. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
Data Presentation: Predicted NMR Data (in DMSO-d₆)
¹H NMR:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ | ~7.30 | Broad singlet |
| Thiazole H-5 | ~7.10 | Singlet |
| Aromatic H (Dichlorophenyl) | 7.40 - 7.80 | Multiplet |
¹³C NMR:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (Thiazole C2) | ~168 |
| C-S (Thiazole C4) | ~145 |
| C-H (Thiazole C5) | ~108 |
| Aromatic C-Cl | 128 - 135 |
| Aromatic C-H | 125 - 132 |
| Aromatic C (ipso to thiazole) | ~138 |
Visualizations
HPLC Analysis Workflow
Application Notes: Evaluating the Antifungal Potential of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery of novel therapeutic agents. Thiazole derivatives, particularly those with a 2-aminothiazole core, have emerged as a promising class of compounds with significant antifungal activity.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine , a representative member of this class, in various antifungal assays.
While specific experimental data for this compound is not extensively available in public literature, the protocols and data presented herein are based on established methodologies for structurally related 2-aminothiazole derivatives.[4][5][6] These compounds are known to exhibit potent activity against clinically relevant fungal pathogens, including various Candida and Cryptococcus species.[4][5][7]
Proposed Mechanism of Action
The primary antifungal mechanism for many thiazole-based compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this pathway, thiazole derivatives disrupt membrane integrity, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death or growth inhibition.[7][8] Some derivatives may also act by disrupting the fungal cell wall structure.[4][9]
Quantitative Data Summary
The following tables summarize representative antifungal activity data for various 2-aminothiazole derivatives against common fungal pathogens. This data serves as a benchmark for the expected performance of novel compounds like this compound.
Table 1: Representative In Vitro Antifungal Activity of 2-Aminothiazole Derivatives against Candida albicans
| Compound Class/Reference | Fungal Strain | MIC Range (µg/mL) | MFC Range (µg/mL) |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles[4] | C. albicans (Clinical Isolates) | 0.008 - 7.81 | 0.015 - 31.25 |
| 2,4,5-Trisubstituted Thiazoles[7] | C. albicans | Moderate Activity | Not Reported |
| 2-Hydrazinyl-4-phenyl-1,3-thiazoles[6] | C. albicans | 15.62 - 125 | 31.25 - 250 |
| 41F5 Analogs[5] | C. neoformans | 0.4 - >100 (µM) | Not Reported |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Values are presented as ranges observed across multiple derivatives within the cited studies.
Table 2: Representative Zone of Inhibition for 2-Aminothiazole Derivatives
| Compound Class/Reference | Fungal Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |
| Thiazolidin-4-one Derivatives[10] | C. albicans | 500 | 15.22 - 19.93 |
| 2-Amino Thiazole Schiff Bases[11] | A. niger & A. flavus | Not Specified | Moderate to High |
| General 2-Amino Thiazoles[12] | C. albicans & A. niger | 50 & 100 | Variable |
Zone of Inhibition data is typically generated from agar diffusion assays and indicates the extent of antifungal activity.
Experimental Protocols
Detailed methodologies for key antifungal and cytotoxicity assays are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a fungus. The methodology is adapted from standard guidelines.
Materials:
-
This compound (Test Compound)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Dimethyl Sulfoxide (DMSO) for stock solution
-
Sterile saline
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.06 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible fungal growth.
-
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Materials:
-
Test Compound
-
Fungal strains
-
Sabouraud Dextrose Agar (SDA) or Mueller-Hinton Agar
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
Procedure:
-
Plate Preparation:
-
Prepare a fungal inoculum as described in Protocol 1 (0.5 McFarland).
-
Evenly swab the surface of an SDA plate with the fungal suspension.
-
Allow the plate to dry for a few minutes.
-
-
Well Creation:
-
Use a sterile cork borer to create uniform wells in the agar.
-
-
Compound Application:
-
Prepare known concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Pipette a fixed volume (e.g., 50-100 µL) of each concentration into the wells.
-
Include a solvent control (DMSO only) and a standard antifungal (e.g., Fluconazole) as controls.
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.
-
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the compound against a mammalian cell line to determine its selectivity.
Materials:
-
Test Compound
-
Mammalian cell line (e.g., HepG2, HEK293)
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the existing medium with the medium containing the compound dilutions.
-
Include a vehicle control (medium with DMSO).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Data Analysis:
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Visualizations
Workflow and Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the experimental workflow for antifungal screening and the proposed mechanism of action.
Caption: General experimental workflow for antifungal compound screening.
Caption: Proposed inhibition of ergosterol biosynthesis by thiazole derivatives.
References
- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. researchgate.net [researchgate.net]
- 9. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Evaluation of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3][4] Derivatives of 2-aminothiazole have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[2][3][5][6] The subject of this application note, 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, is a novel compound whose biological activity has not been extensively characterized. The presence of a dichlorinated phenyl ring suggests potential for significant biological effects, possibly through interactions with hydrophobic pockets in protein targets. These protocols outline a comprehensive experimental strategy to elucidate the biological activity and therapeutic potential of this compound, with a primary focus on its potential as an anticancer agent and kinase inhibitor.
Section 1: Preliminary Characterization and In Vitro Screening
This initial phase aims to determine the general cytotoxic profile of the compound and to gain preliminary insights into its mechanism of action.
1.1 Physicochemical Properties
A fundamental understanding of the compound's physicochemical properties is crucial for the design and interpretation of all subsequent biological assays.
Protocol 1: Solubility and Stability Assessment
-
Objective: To determine the solubility of this compound in common biological buffers and its stability under experimental conditions.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS), Cell culture medium (e.g., DMEM), HPLC system.
-
Methodology:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in various aqueous buffers (PBS, cell culture medium) to determine the maximum soluble concentration.
-
Incubate the compound in these buffers at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC to assess the degradation of the compound over time.
-
-
Data Presentation:
| Parameter | Value |
| Solubility in PBS (µM) | |
| Solubility in DMEM (µM) | |
| Half-life in DMEM at 37°C (h) |
1.2 In Vitro Anticancer Activity Screening
The initial screening will assess the compound's ability to inhibit the growth of various cancer cell lines.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Objective: To evaluate the cytotoxic effect of the compound on a panel of human cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC3 (prostate)), normal human cell line (e.g., HEK293), DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent, DMSO.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Data Presentation:
| Cell Line | IC50 (µM) |
| MCF-7 | |
| A549 | |
| HCT116 | |
| PC3 | |
| HEK293 |
Experimental Workflow for Initial Screening
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine and its Derivatives in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in agricultural research due to their wide range of biological activities. While specific research on 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine is limited in publicly available literature, a closely related derivative, 2-Amino-4-(2,5-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazole , has been identified as a potent fungicidal agent[1]. This suggests that the 4-(2,5-Dichlorophenyl)-1,3-thiazole scaffold is a promising starting point for the development of novel fungicides.
These application notes provide a generalized framework for researchers to investigate the potential of this compound and its analogs as fungicides for crop protection. The following sections detail a standard protocol for in vitro fungicidal screening and provide templates for data presentation and visualization of experimental workflows.
Potential Applications in Agriculture
Based on the fungicidal activity of its derivative, this compound is a candidate for controlling a variety of plant pathogenic fungi. Research in this area could lead to the development of new active ingredients for fungicides used in the management of diseases in cereals, fruits, vegetables, and ornamental plants.
Quantitative Data Presentation
Due to the limited published data on the specific efficacy of this compound, a template for recording experimental results is provided below. This structure allows for clear and comparative analysis of fungicidal activity.
Table 1: In Vitro Fungicidal Activity of Test Compounds against Various Plant Pathogens
| Compound Reference | Target Fungus | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) |
| This compound | Botrytis cinerea | 10 | Data to be generated | Data to be generated |
| 50 | Data to be generated | |||
| 100 | Data to be generated | |||
| Fusarium graminearum | 10 | Data to be generated | Data to be generated | |
| 50 | Data to be generated | |||
| 100 | Data to be generated | |||
| Derivative A | Botrytis cinerea | 10 | Data to be generated | Data to be generated |
| 50 | Data to be generated | |||
| 100 | Data to be generated | |||
| Positive Control (e.g., Carbendazim) | Botrytis cinerea | 10 | Data to be generated | Data to be generated |
| 50 | Data to be generated | |||
| 100 | Data to be generated |
Experimental Protocols
The following is a detailed protocol for determining the in vitro fungicidal activity of this compound using the mycelial growth rate method.
Protocol 1: In Vitro Fungicidal Activity Assay (Mycelial Growth Rate Method)
Objective: To evaluate the efficacy of the test compound in inhibiting the mycelial growth of pathogenic fungi.
Materials:
-
Test compound: this compound
-
Solvent (e.g., DMSO, acetone)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 10,000 µg/mL) by dissolving it in a minimal amount of a suitable solvent.
-
Media Preparation:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the medium to 45-50°C in a water bath.
-
Under aseptic conditions in a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all treatments, including the control, and does not exceed a level that affects fungal growth (typically <1% v/v).
-
Prepare a control plate containing only the solvent at the same concentration used in the treatment plates.
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
-
Fungal Inoculation:
-
From the margin of an actively growing culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, with the mycelium facing down, at the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Seal the Petri dishes with paraffin film.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the average colony diameter for each treatment.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the colony in the control plate
-
DT = Average diameter of the colony in the treated plate
-
-
Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by performing a probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration.
-
Each treatment should be performed in triplicate, and the experiment should be repeated at least twice.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro fungicidal activity assay.
Caption: Workflow for in vitro fungicidal activity screening.
Hypothetical Signaling Pathway for Further Research
Many fungicides targeting pathogens like Botrytis cinerea and Fusarium graminearum act by inhibiting specific enzymes or signaling pathways essential for fungal growth and development. The diagram below represents a hypothetical pathway that could be investigated as a potential mechanism of action for novel thiazole fungicides. This could involve the disruption of cell wall biosynthesis, a common target for antifungal agents.
References
Application Notes and Protocols for the Development of Antifungal Agents from 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the quest for novel antifungal therapies, thiazole derivatives have emerged as a promising class of compounds. Their mechanism of action, often analogous to that of established azole antifungals, involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. This disruption leads to impaired membrane integrity and ultimately, fungal cell death. This document provides detailed protocols and application notes for the development of new antifungal agents derived from the core scaffold of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. The following sections outline the synthesis of derivatives, in vitro antifungal activity screening, cytotoxicity evaluation, and potential mechanisms of action.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through a well-established chemical pathway. The following protocol is adapted from the synthesis of structurally similar compounds.
Protocol 1: Synthesis of this compound
Materials:
-
1-(2,5-Dichlorophenyl)ethan-1-one
-
Thiourea
-
Iodine
-
Ethanol
-
Sodium thiosulfate solution
-
Ammonia solution
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A mixture of 1-(2,5-Dichlorophenyl)ethan-1-one (1 equivalent) and thiourea (2 equivalents) is prepared in ethanol.
-
Iodine (1 equivalent) is slowly added to the mixture with constant stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting solid is triturated with diethyl ether to remove any unreacted starting material.
-
The solid is then washed with an aqueous sodium thiosulfate solution to remove excess iodine, followed by a water wash.
-
The crude product is dissolved in hot water and filtered to remove any insoluble impurities.
-
The filtrate is then treated with an ammonia solution to precipitate the this compound.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
In Vitro Antifungal Activity Screening
The antifungal efficacy of the synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.
Protocol 2: Broth Microdilution MIC Assay against Candida albicans
Materials:
-
Candida albicans (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Synthesized thiazole derivatives
-
Fluconazole (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum: C. albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.
-
Preparation of Compound Dilutions: Stock solutions of the synthesized thiazole derivatives and fluconazole are prepared in DMSO. A series of two-fold dilutions are then prepared in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).
-
Inoculation and Incubation: Each well containing the diluted compounds is inoculated with the prepared fungal suspension. A growth control (medium with inoculum, no compound) and a sterility control (medium only) are included on each plate. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Data Presentation: Illustrative Antifungal Activity of Thiazole Derivatives
Disclaimer: The following data is for illustrative purposes and represents the activity of various antifungal thiazole derivatives as specific data for this compound is not currently available in the cited literature.
| Compound ID | Modification on Thiazole Core | Candida albicans MIC (µg/mL)[1] | Aspergillus fumigatus MIC (µg/mL) |
| Thiazole-A | Phenyl substitution | 0.5 - 4 | 8 - 32 |
| Thiazole-B | Halogenated phenyl | 0.125 - 2 | 4 - 16 |
| Thiazole-C | Hydrazine substitution | 0.06 - 1 | 2 - 8 |
| Fluconazole | Reference Drug | 0.25 - 2 | >64 |
Cytotoxicity Assays
Evaluating the toxicity of the synthesized compounds against human cell lines is a critical step in the drug development process to assess their therapeutic window.
Protocol 3: MTT Cytotoxicity Assay against HEK293 Cells
Materials:
-
HEK293 (Human Embryonic Kidney 293) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized thiazole derivatives
-
Doxorubicin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: HEK293 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the synthesized thiazole derivatives (e.g., 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Data Presentation: Illustrative Cytotoxicity of Dichlorophenyl Thiazole Derivatives
Disclaimer: The following data is for illustrative purposes and represents the activity of various dichlorophenyl thiazole derivatives as specific data for this compound is not currently available in the cited literature.
| Compound ID | Modification | HEK293 IC50 (µM) | A549 (Lung Cancer) IC50 (µM)[2] |
| DCP-Thiazole-1 | Amine substitution | >50 | 15.2 |
| DCP-Thiazole-2 | Hydrazone substitution | 25.8 | 8.7 |
| DCP-Thiazole-3 | Thiazolidinone fusion | 12.5 | 4.1 |
| Doxorubicin | Reference Drug | 0.8 | 0.5 |
Mechanism of Action Studies
The primary mechanism of action for azole-class antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of ergosterol biosynthesis by thiazole derivatives.
Experimental Workflows
Workflow for Antifungal Drug Discovery
Caption: Workflow for the development of new antifungal agents.
Logical Relationship: Hit-to-Lead Optimization
Caption: Hit-to-lead optimization process for antifungal drug candidates.
References
Application Notes and Protocols for High-Throughput Screening of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the evaluation of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine analogs. Given that thiazole-containing compounds are frequently investigated as kinase inhibitors and antiproliferative agents, the following protocols are designed to assess these potential biological activities.[1][2][3]
Introduction
The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound are of significant interest for drug discovery due to their potential to modulate various cellular pathways. High-throughput screening is an essential first step in identifying promising lead compounds from a library of such analogs by rapidly assessing their activity in relevant biological assays.[2][3] This document outlines protocols for two primary HTS assays: a biochemical kinase inhibition assay and a cell-based antiproliferative assay.
Part 1: Biochemical Kinase Inhibition Assay
Protein kinases are a major class of drug targets, and many small molecule inhibitors feature a thiazole core.[1][4] This protocol describes a generic, fluorescence polarization (FP)-based assay to identify analogs that inhibit the activity of a representative protein kinase. FP is a homogeneous technique well-suited for HTS, measuring the change in the tumbling rate of a fluorescently labeled probe.[5][6]
Experimental Protocol: Fluorescence Polarization (FP)-Based Kinase Assay
Objective: To identify compounds that inhibit the phosphorylation of a substrate peptide by a specific kinase.
Principle: A fluorescently labeled peptide substrate, when phosphorylated by the kinase, is bound by a phosphopeptide-specific antibody. This binding results in a larger molecular complex that tumbles slower in solution, leading to a high fluorescence polarization value. Inhibitors of the kinase will prevent phosphorylation, leaving the fluorescent peptide unbound and resulting in a low polarization signal.
Materials:
-
Kinase of interest (e.g., a serine/threonine or tyrosine kinase)
-
Fluorescently labeled peptide substrate
-
Phosphopeptide-specific antibody
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (analogs of this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of the kinase solution (at 2x final concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (at 2x final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the phosphopeptide-specific antibody solution (at 2x final concentration in stop buffer).
-
Final Incubation: Incubate for at least 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.
Data Presentation: Kinase Inhibition
The results can be summarized to show the inhibitory activity of each analog.
| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Analog-001 | 10 | 85.2 | 1.5 |
| Analog-002 | 10 | 12.5 | > 50 |
| Analog-003 | 10 | 92.1 | 0.8 |
| Staurosporine | 1 | 99.8 | 0.05 |
Visualization: Kinase Inhibition Assay Workflow
Caption: Workflow for the FP-based kinase inhibition HTS assay.
Part 2: Cell-Based Antiproliferative Assay
Many kinase inhibitors ultimately exert an antiproliferative or cytotoxic effect on cancer cells.[7] This protocol details a common HTS method to assess the impact of the thiazole analogs on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular choice as it is a homogeneous method that measures ATP levels, an indicator of metabolically active cells.[8]
Experimental Protocol: Luminescent Cell Viability Assay
Objective: To determine the effect of test compounds on the proliferation of a cancer cell line.
Principle: The assay quantifies the amount of ATP present, which signals the presence of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP. A decrease in signal indicates cell death or a reduction in proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
384-well, solid white, flat-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of medium.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Add 100 nL of test compounds and controls to the wells.
-
Treatment Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Final Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
Data Presentation: Antiproliferative Activity
The antiproliferative effects are typically presented as percent viability or inhibition.
| Compound ID | Concentration (µM) | % Viability | GI₅₀ (µM) |
| Analog-001 | 10 | 5.6 | 0.9 |
| Analog-002 | 10 | 88.1 | > 50 |
| Analog-003 | 10 | 22.4 | 4.2 |
| Doxorubicin | 1 | 15.3 | 0.2 |
Visualization: Generic Cell Proliferation Signaling Pathway
Caption: A generic pathway showing inhibition of cell proliferation.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 8. Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Studies of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to characterize the cellular uptake and target engagement of the small molecule inhibitor, 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. The following protocols are designed to be adaptable to specific cell lines and research questions, providing a robust framework for preclinical evaluation.
Quantification of Intracellular Compound Concentration by LC-MS/MS
A fundamental aspect of understanding a compound's activity is to determine its concentration at the site of action, within the cell. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[1][2][3]
Experimental Protocol
Objective: To quantify the intracellular concentration of this compound in a selected cell line.
Materials:
-
Cell line of interest (e.g., a relevant cancer cell line)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the compound or a structurally similar molecule)
-
Cell scraper
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Incubation: Remove the culture medium from the cells and add the medium containing the test compound. Incubate for a specified time (e.g., 1, 4, 24 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting and Washing:
-
Aspirate the compound-containing medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.
-
Add Trypsin-EDTA and incubate briefly to detach the cells.
-
Neutralize the trypsin with a complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
-
Count the cells to determine the cell number per sample.
-
-
Cell Lysis and Extraction:
-
Centrifuge the remaining cell suspension and discard the supernatant.
-
Add a fixed volume of ice-cold acetonitrile containing the internal standard to the cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Generate a standard curve by spiking known concentrations of this compound and a fixed concentration of the internal standard into the cell lysis buffer.
-
Inject the samples and standards onto the LC-MS/MS system.
-
Quantify the amount of the compound in each sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[4]
-
Data Presentation
Table 1: Intracellular Concentration of this compound
| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) |
| 1 | 1 | 0.8 ± 0.1 |
| 1 | 4 | 2.5 ± 0.3 |
| 1 | 24 | 2.1 ± 0.2 |
| 10 | 1 | 7.5 ± 0.9 |
| 10 | 4 | 22.1 ± 2.5 |
| 10 | 24 | 19.8 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Experimental Workflow
Caption: Workflow for quantifying intracellular compound concentration using LC-MS/MS.
Cell Permeability Assessment using Caco-2 Monolayer Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. This assay is widely used to predict in vivo drug absorption.[5][6][7]
Experimental Protocol
Objective: To determine the permeability of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Complete cell culture medium for Caco-2 cells
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds: Atenolol (low permeability) and Propranolol (high permeability)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above 250 Ω·cm².
-
Alternatively, assess the permeability of Lucifer yellow, a fluorescent marker that cannot readily cross intact monolayers.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test compound (e.g., 10 µM) in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Data Presentation
Table 2: Caco-2 Permeability of this compound
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Atenolol (Control) | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 | Low |
| Propranolol (Control) | 25.0 ± 2.1 | 24.5 ± 1.9 | 1.0 | High |
| This compound | 15.2 ± 1.3 | 16.1 ± 1.5 | 1.1 | High |
Data are presented as mean ± standard deviation.
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. innpharmacotherapy.com [innpharmacotherapy.com]
Application Notes and Protocols for the In Vivo Formulation of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine is a heterocyclic amine containing a dichlorophenyl moiety, a class of compounds often investigated for various pharmacological activities. A significant challenge in the preclinical development of such molecules is their characteristically low aqueous solubility, which can lead to poor oral bioavailability and hinder in vivo efficacy studies.[1][2] This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, addressing the anticipated challenges of its poor solubility.
Physicochemical Properties and Pre-formulation Considerations
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Formulation |
| Molecular Weight | ~245.13 g/mol [3] | Standard for a small molecule drug candidate. |
| LogP (Octanol/Water Partition Coefficient) | High (e.g., XLogP3 of 3.5 for the 2,4-dichloro analog)[3] | Indicates high lipophilicity and poor aqueous solubility. |
| Aqueous Solubility | Very Low | The primary challenge for achieving adequate exposure in vivo. |
| pKa (Predicted) | Weakly basic (due to the 2-amino-thiazole group)[4] | Solubility may be pH-dependent, potentially increasing in acidic conditions. |
| Physical Form | Likely a crystalline solid at room temperature.[5] | May require particle size reduction to improve dissolution rate. |
Based on these properties, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[6] Formulation strategies should, therefore, focus on enhancing its dissolution rate and/or solubility.
Formulation Strategies for In Vivo Studies
A tiered approach is recommended for the formulation of this compound, starting with simpler methods and progressing to more complex formulations if adequate exposure is not achieved.
Workflow for Formulation Development:
Caption: A tiered workflow for the formulation development of this compound.
Tier 1: Aqueous Suspension
For initial in vivo screening, a simple aqueous suspension is often the most straightforward approach. This method is suitable for oral administration (gavage).
Protocol 1: Preparation of a 0.5% Sodium Carboxymethylcellulose (Na-CMC) Based Suspension
Objective: To prepare a homogenous and stable suspension for oral dosing in rodents.[7]
Materials:
-
This compound
-
Sodium carboxymethylcellulose (Na-CMC, low viscosity)
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Graduated cylinder and volumetric flask
Procedure:
-
Vehicle Preparation:
-
Accurately weigh the required amount of Na-CMC for a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL).
-
Slowly add the Na-CMC to the water while stirring continuously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the Na-CMC is fully dissolved, and the solution is clear and viscous. This may take several hours.
-
-
Compound Preparation:
-
If the particle size of the test compound is large, gently grind it to a fine powder using a mortar and pestle. This increases the surface area for dissolution.
-
-
Suspension Formulation:
-
Accurately weigh the desired amount of the powdered compound.
-
In the mortar, add a small volume of the 0.5% Na-CMC vehicle to the powder to create a paste. This process, known as levigation, helps to wet the particles and prevent aggregation.
-
Gradually add the remaining vehicle to the paste while triturating with the pestle to form a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously until administration.
-
Table 2: Common Suspending Vehicles for Oral Administration
| Vehicle | Concentration | Notes |
| Sodium Carboxymethylcellulose (Na-CMC) | 0.5 - 1.0% (w/v) | Widely used, provides good viscosity.[8] |
| Methylcellulose | 0.5 - 1.0% (w/v) | Another common cellulosic suspending agent. |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5 - 1.0% (w/v) | Can also act as a precipitation inhibitor. |
| Corn Oil | N/A | A simple lipid vehicle, but may influence absorption. |
Tier 2: Co-solvent Systems
If a simple suspension does not provide adequate exposure, a co-solvent system can be employed to increase the solubility of the compound.[6]
Protocol 2: Preparation of a Co-solvent Formulation
Objective: To dissolve the compound in a mixture of water-miscible organic solvents for oral or potentially parenteral administration.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Sterile water or saline
Procedure:
-
Solubility Screening:
-
Determine the approximate solubility of the compound in individual solvents (e.g., PEG 400, PG, ethanol) to identify the most effective ones.
-
-
Formulation Preparation:
-
A common starting point is a mixture of PEG 400 and water. For example, a 20% PEG 400 in water solution.
-
Weigh the required amount of the compound.
-
Add the co-solvent (e.g., PEG 400) to the compound and vortex or sonicate until fully dissolved.
-
Slowly add the aqueous component (water or saline) while continuously mixing.
-
Observe for any precipitation. If precipitation occurs, the drug concentration may be too high for that specific co-solvent ratio.
-
Table 3: Common Co-solvents and Their Properties
| Co-solvent | Properties | Common Concentration Range (in vivo) |
| PEG 400 | Water-miscible, low toxicity.[9] | 10 - 60% |
| Propylene Glycol (PG) | Good solubilizing properties, viscous. | 10 - 40% |
| Ethanol | Strong solvent, but can have pharmacological effects at high concentrations. | < 10% |
| Dimethyl Sulfoxide (DMSO) | Excellent solvent, but potential for toxicity and interaction with biological processes. | < 5% (use with caution) |
Tier 3: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can significantly enhance oral bioavailability by promoting dissolution and absorption through the lymphatic system.[10][11] Self-nanoemulsifying drug delivery systems (SNEDDS) are an advanced option.[12]
Signaling Pathway for Lipid-Based Formulation Action:
Caption: Mechanism of bioavailability enhancement by lipid-based formulations.
Protocol 3: Development of a Simple Lipid-Based Formulation (SNEDDS)
Objective: To create a mixture of oils, surfactants, and co-solvents that forms a nanoemulsion upon gentle agitation in aqueous media.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™, Capryol™)
-
Surfactant (e.g., Cremophor® RH 40, Kolliphor® EL)
-
Co-solvent/Co-surfactant (e.g., Transcutol® HP)
Procedure:
-
Excipient Screening:
-
Determine the solubility of the compound in various oils, surfactants, and co-solvents to identify those with the highest solubilizing capacity.
-
-
Ternary Phase Diagram Construction (Optional but Recommended):
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-nanoemulsifying region.
-
-
Formulation Preparation:
-
Accurately weigh the oil, surfactant, and co-solvent in a glass vial.
-
Mix thoroughly using a vortex mixer until a homogenous isotropic mixture is formed.
-
Add the pre-weighed compound to the mixture and mix until it is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures must be confirmed.
-
-
Self-Emulsification Assessment:
-
Add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring.
-
Observe the formation of a clear or slightly bluish-white nanoemulsion.
-
Characterize the droplet size and polydispersity index using dynamic light scattering.
-
Table 4: Example of a Simple SNEDDS Formulation Composition
| Component | Example Excipient | Function | Typical % (w/w) |
| Oil | Capryol™ 90 | Solubilizes the lipophilic drug. | 20 - 40% |
| Surfactant | Cremophor® RH 40 | Forms the nanoemulsion interface. | 30 - 60% |
| Co-solvent | Transcutol® HP | Improves drug solubility and self-emulsification. | 10 - 30% |
Conclusion
The formulation of this compound for in vivo studies requires a systematic approach to overcome its predicted poor aqueous solubility. It is recommended to start with a simple micronized suspension and, if necessary, progress to more sophisticated formulations such as co-solvent systems or lipid-based formulations. The choice of the final formulation will depend on the required dose, the route of administration, and the pharmacokinetic profile observed in preliminary studies. Careful characterization of the formulation for stability and homogeneity is crucial for obtaining reliable and reproducible in vivo data.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | C9H6Cl2N2S | CID 704237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 11. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for Target Identification of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The identification of a small molecule's cellular target is a critical step in drug discovery, providing insight into its mechanism of action, therapeutic potential, and potential off-target effects.[1] This document provides detailed application notes and protocols for the identification of protein targets for the compound 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. While specific targets for this molecule are not extensively documented in public literature, the following methodologies represent the current best practices in the field of chemical biology and proteomics for target deconvolution.[2][3]
Three primary approaches will be detailed:
-
Drug Affinity Responsive Target Stability (DARTS): A technique that identifies target proteins based on their stabilization upon ligand binding, which confers resistance to proteolysis.[4][5][6][7][8]
-
Affinity Chromatography followed by Mass Spectrometry (AC-MS): A classic biochemical method to isolate and identify binding partners of an immobilized small molecule from a complex protein mixture.[1][9][10][11]
-
Computational Target Prediction: In silico methods that predict potential protein targets based on the chemical structure of the small molecule and comparison to databases of known ligand-protein interactions.[12][13][14]
Drug Affinity Responsive Target Stability (DARTS)
Application Notes: The DARTS method is particularly advantageous as it does not require modification or immobilization of the small molecule, thus preserving its native binding activity.[5][7][8] The underlying principle is that the binding of a small molecule to its target protein can induce a conformational change that renders the protein more resistant to proteolytic degradation.[4][6] This difference in degradation between compound-treated and vehicle-treated samples can be visualized by SDS-PAGE and Western Blotting for candidate proteins or identified on a proteome-wide scale using mass spectrometry.[5]
Experimental Protocol: DARTS Assay
Objective: To identify proteins that are stabilized by this compound, suggesting direct binding.
Materials:
-
Cell line of interest (e.g., a cancer cell line if the compound shows anti-proliferative activity)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Lysis Buffer (e.g., M-PER or RIPA buffer with protease inhibitors)
-
TNC Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2)
-
Pronase (or other suitable protease)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis equipment
-
Western Blotting equipment and reagents
-
Antibodies for candidate proteins (if known) or access to mass spectrometry services.
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells on ice using an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Compound Incubation:
-
Aliquot equal amounts of protein lysate (e.g., 100 µg) into two sets of tubes.
-
To one set, add this compound to a final concentration (e.g., 10 µM).
-
To the other set, add an equivalent volume of DMSO (vehicle control).
-
Incubate all tubes at room temperature for 1 hour to allow for binding.
-
-
Protease Digestion:
-
Dilute the protease (e.g., Pronase) in TNC buffer to an appropriate concentration (this needs to be optimized; a good starting point is a 1:100 protease-to-protein ratio).
-
Add the diluted protease to all samples (both compound-treated and vehicle-treated).
-
Incubate at room temperature for a set time (e.g., 30 minutes). The digestion time should be optimized to achieve partial protein degradation in the vehicle control.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
-
Analysis:
-
SDS-PAGE and Western Blot: Load the digested samples onto an SDS-PAGE gel and run to separate the proteins. Transfer the proteins to a PVDF membrane. If a candidate target is suspected, probe the membrane with a specific primary antibody against that protein, followed by a secondary antibody, and visualize the bands. A stronger band in the compound-treated lane compared to the vehicle lane indicates protection from proteolysis.
-
Mass Spectrometry: For an unbiased approach, the entire lanes from a Coomassie-stained SDS-PAGE gel can be excised, subjected to in-gel trypsin digestion, and analyzed by LC-MS/MS to identify proteins that are more abundant in the compound-treated sample.
-
Data Presentation:
Table 1: Hypothetical DARTS Western Blot Densitometry Data
| Target Protein Candidate | Vehicle Control (Band Intensity) | Compound-Treated (Band Intensity) | Fold Protection |
|---|---|---|---|
| Protein Kinase X | 15,000 | 45,000 | 3.0 |
| Housekeeping Protein (e.g., GAPDH) | 50,000 | 51,000 | 1.02 |
Visualization:
Affinity Chromatography-Mass Spectrometry (AC-MS)
Application Notes: This technique involves chemically modifying the small molecule to immobilize it on a solid support (e.g., agarose beads).[1][10] A cell lysate is then passed over these beads, and proteins that bind to the small molecule are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[1] A critical step is the design of a linker for immobilization that does not interfere with the compound's binding to its target. Structure-activity relationship (SAR) data is often used to determine a suitable attachment point.[10]
Experimental Protocol: AC-MS
Objective: To isolate and identify proteins that bind to immobilized this compound.
Materials:
-
Synthesized this compound with a linker arm for immobilization.
-
Activated agarose beads (e.g., NHS-activated Sepharose).
-
Control beads (beads with linker only or blocked beads).
-
Cell lysate (prepared as in the DARTS protocol).
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., high salt buffer, low pH buffer, or a solution of the free compound).
-
Mass spectrometry facility.
Procedure:
-
Immobilization of the Compound:
-
Follow the manufacturer's protocol to couple the linker-modified compound to the activated agarose beads.
-
Block any remaining active sites on the beads.
-
Prepare control beads in parallel.
-
-
Affinity Pull-down:
-
Incubate the cell lysate with the compound-immobilized beads and control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Load the bead-lysate slurry into chromatography columns.
-
Wash the columns extensively with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate Elution Buffer. Competitive elution with the free, unmodified compound is often the most specific method.
-
-
Identification by Mass Spectrometry:
-
Concentrate and prepare the eluted protein samples for mass spectrometry.
-
Run the samples on an SDS-PAGE gel, excise the protein bands, and perform in-gel trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use a proteomics database search engine (e.g., Mascot, Sequest) to identify the proteins.
-
Data Presentation:
Table 2: Hypothetical AC-MS Protein Identification Data
| Protein ID (UniProt) | Protein Name | Score | Unique Peptides (Compound Beads) | Unique Peptides (Control Beads) |
|---|---|---|---|---|
| P04637 | p53 | 258 | 12 | 0 |
| Q09472 | Cyclin-dependent kinase 2 | 197 | 9 | 1 |
| P62258 | 14-3-3 protein beta/alpha | 155 | 7 | 0 |
Visualization:
Computational Target Prediction
Application Notes: Computational methods can provide a valuable starting point for target identification by predicting potential protein targets based on the chemical structure of this compound.[12][14] These predictions can then be experimentally validated using methods like DARTS or cellular thermal shift assays (CETSA). Common computational approaches include ligand-based methods, which compare the compound to databases of molecules with known targets (e.g., ChEMBL, DrugBank), and structure-based methods, which involve docking the small molecule into the binding sites of known protein structures.[12]
Protocol: In Silico Target Prediction
Objective: To generate a list of putative protein targets for this compound for subsequent experimental validation.
Tools:
-
Public databases: ChEMBL, PubChem, DrugBank, Therapeutic Target Database (TTD).
-
Target prediction servers: SwissTargetPrediction, SuperPred, etc.
-
Molecular docking software: AutoDock, Schrödinger Suite, etc.
Procedure:
-
Obtain Compound Structure: Get the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).
-
Ligand-Based Prediction:
-
Submit the compound's structure to online prediction servers (e.g., SwissTargetPrediction).
-
These tools calculate the similarity of the query molecule to known ligands and infer potential targets based on the principle that similar molecules often bind to similar proteins.
-
-
Database Mining:
-
Search databases like ChEMBL or PubChem for structurally similar compounds.
-
Analyze the known biological activities and targets of these similar compounds to hypothesize potential targets for the query molecule.
-
-
Structure-Based Docking (Optional):
-
If a specific protein family is suspected (e.g., kinases, based on the thiazole core), perform molecular docking.
-
Obtain the crystal structures of representative proteins from the Protein Data Bank (PDB).
-
Use docking software to predict the binding pose and estimate the binding affinity of the compound to these proteins.
-
Data Presentation:
Table 3: Hypothetical Computational Target Prediction Results
| Target Class | Predicted Protein Target | Prediction Score/Probability | Rationale |
|---|---|---|---|
| Kinase | Mitogen-activated protein kinase 14 (p38 alpha) | 0.75 | High 2D/3D similarity to known p38 inhibitors |
| Kinase | Vascular endothelial growth factor receptor 2 | 0.68 | Structural similarity to other kinase inhibitors with a thiazole scaffold |
| Other | Carbonic Anhydrase II | 0.55 | Shape and pharmacophore similarity |
Visualization:
The identification of molecular targets for this compound can be systematically approached using a combination of computational and experimental methods. An integrated strategy, beginning with computational predictions to generate hypotheses and followed by unbiased experimental screens like DARTS or AC-MS, provides a powerful workflow. All putative targets identified through these primary screens must be rigorously validated through orthogonal, secondary assays to confirm direct binding and functional relevance.
References
- 1. benchchem.com [benchchem.com]
- 2. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 7. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 9. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 14. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, a key intermediate in medicinal chemistry. The primary synthesis route discussed is the Hantzsch thiazole synthesis.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis that may lead to low yields or impure products.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix this?
Answer: Low yields in the Hantzsch thiazole synthesis can stem from several factors related to reactants, reaction conditions, or the work-up procedure. Follow this troubleshooting workflow to identify and resolve the issue.
Question: The isolated product is difficult to purify and appears oily or discolored. What should I do?
Answer: An impure final product often indicates issues with the reaction itself or the purification process.
-
Incomplete Reaction: If unreacted starting materials are present, consider increasing the reaction time or using a slight excess (1.2-1.5 equivalents) of thiourea.[3][4]
-
Side Reactions: The formation of byproducts can result from impure starting materials or excessive heating. Ensure the purity of your 2-chloro-1-(2,5-dichlorophenyl)ethanone.
-
Purification: The most common purification method is recrystallization from ethanol or an ethanol/water mixture.[2] If the product remains oily, try dissolving the crude material in a minimal amount of hot ethanol and then slowly adding water until turbidity persists. Allow it to cool slowly to promote crystal formation. Washing the filtered solid with copious amounts of cold deionized water is crucial to remove unreacted thiourea and other water-soluble impurities.[2]
Question: How do I effectively monitor the progress of the reaction?
Answer: The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate: Use a silica gel plate.
-
Spotting: Spot the starting material (α-haloketone) as a reference, thiourea, and the reaction mixture at various time points (e.g., every 30 minutes).
-
Eluent: A mobile phase of 50% ethyl acetate / 50% hexane is a good starting point.[5]
-
Visualization: Visualize the spots under a UV lamp. The reaction is considered complete when the spot corresponding to the α-haloketone has been consumed.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: This reaction is a Hantzsch thiazole synthesis.[1] It involves the cyclocondensation of an α-haloketone (2-chloro-1-(2,5-dichlorophenyl)ethanone) with thiourea. The mechanism proceeds via a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][6]
Q2: Which solvent is optimal for this reaction?
A2: Absolute ethanol is the most commonly cited solvent for this synthesis, often heated to reflux.[2][3] Methanol has also been used effectively.[5] In some cases, a mixture of ethanol and water (e.g., 50/50 v/v) at reflux can improve yields.[7] The choice of solvent can influence reaction rate and product solubility.
Q3: What are the typical reaction times and temperatures?
A3: The reaction is typically heated to reflux in ethanol. Completion is usually observed within 1 to 3 hours.[3] It is crucial to monitor the reaction by TLC to determine the optimal time and avoid potential degradation from prolonged heating.
Q4: Is a catalyst required for this synthesis?
A4: The traditional Hantzsch thiazole synthesis does not require an external catalyst.[8] The reaction proceeds thermally, usually under reflux conditions. Some modern variations may employ catalysts or greener conditions like microwave irradiation to accelerate the reaction, but this is not standard for this specific transformation.[9]
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
The following table summarizes typical yields reported for Hantzsch thiazole syntheses under various solvent conditions. While specific data for this compound may vary, this provides a general guideline for optimization.
| Entry | Solvent System | Temperature | Typical Yield (%) | Reference |
| 1 | Absolute Ethanol | Reflux | 85-95% | [2][3] |
| 2 | Methanol | Reflux | 80-90% | [5] |
| 3 | Ethanol/Water (1:1) | Reflux | 87% | [7] |
| 4 | Acetic Acid | Reflux | Variable, can promote side reactions | General Knowledge |
Experimental Protocols
Optimized Protocol for Hantzsch Synthesis of this compound
This protocol is based on established procedures for the synthesis of analogous 2-aminothiazoles.[2][3]
Materials:
-
2-chloro-1-(2,5-dichlorophenyl)ethanone (1.0 equivalent)
-
Thiourea (1.2 equivalents)
-
Absolute Ethanol
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle with magnetic stirring
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-1-(2,5-dichlorophenyl)ethanone (1.0 eq.) in absolute ethanol (approx. 10-15 mL per mmol of ketone).
-
Add thiourea (1.2 eq.) to the solution.
-
Heat the reaction mixture to a gentle reflux with vigorous stirring.
-
Monitor the reaction's progress by TLC until the starting ketone is consumed (typically 1-3 hours).
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold deionized water (approx. 5-10 times the volume of ethanol used). A precipitate should form immediately.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted thiourea and inorganic salts.
-
Purify the crude product by recrystallizing from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound.
-
Dry the purified crystals under vacuum. Characterize the final product by NMR, IR, Mass Spectrometry, and melting point determination.
References
"purification challenges of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Initial Precipitation
-
Question: After neutralizing the reaction mixture to pH 8, I recovered very little precipitate. What could have gone wrong?
-
Answer:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials before proceeding to work-up. The synthesis of related aminothiazoles can require several hours of reflux.[1][2]
-
Incorrect pH: Ensure the pH is accurately adjusted to ~8 using a calibrated pH meter. If the solution is too acidic or too basic, the product may remain soluble in the aqueous methanol mixture.[1][2]
-
Excessive Water: While water is added to precipitate the product, adding too much may keep a portion of the product dissolved, especially if a significant amount of methanol co-solvent is present.[1]
-
Premature Filtration: Ensure the precipitate has fully formed before filtration. Cooling the mixture in an ice bath can often help to maximize the recovery of the crude product.
-
Issue 2: Product Appears Oily or Fails to Solidify
-
Question: My isolated product is a sticky solid or an oil instead of a crystalline powder. How can I resolve this?
-
Answer:
-
This often indicates the presence of impurities, such as unreacted starting materials or side-products, which can depress the melting point and interfere with crystallization.
-
Troubleshooting Steps:
-
Wash the crude product with a solvent in which the impurities are soluble but the desired product is not. Cold diethyl ether can be effective for removing non-polar impurities.[3]
-
Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization.
-
If the product remains oily, it will require further purification, likely via column chromatography.
-
-
Issue 3: Impurities Remain After Recrystallization
-
Question: I performed a recrystallization using a chloroform-hexane mixture, but my TLC/NMR analysis still shows impurities. What should I do?
-
Answer:
-
Optimize Solvent System: The ratio of chloroform to hexane is critical.[1] If impurities are co-crystallizing, try altering the solvent ratio. Decreasing the proportion of the more soluble solvent (chloroform) or using a different solvent system entirely (e.g., Ethanol, Ethyl Acetate/Hexane) may be effective.
-
Slow Crystallization: Allow the solution to cool slowly to room temperature and then place it in a refrigerator. Slow crystal growth often results in higher purity.
-
Consider Column Chromatography: If recrystallization fails to remove persistent impurities, flash column chromatography is the recommended next step. A gradient of ethyl acetate in hexane is a common starting point for purifying amine-containing compounds.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound? A1: The most frequently cited method for purifying related dichlorophenyl thiazol-2-amine compounds is recrystallization. A common and effective solvent system is a chloroform-hexane mixture, typically in a 1:2 ratio.[1][2] The crude product is first obtained by precipitating it from the reaction mixture by adding water and neutralizing with NaOH to a pH of 8.[1][2]
Q2: What are the likely impurities in my sample? A2: Based on the common Hantzsch thiazole synthesis, potential impurities include:
-
Unreacted Thiourea: Generally soluble in aqueous media and often removed during the initial precipitation and washing steps.
-
Unreacted 2-halo-1-(2,5-dichlorophenyl)ethanone: This is a key starting material and can be a persistent non-polar impurity.
-
Side-Products: Depending on reaction conditions, various side-products from condensation or degradation reactions could be present.
Q3: What should the pure compound look like? A3: Pure, crystalline forms of closely related dichlorophenyl thiazol-2-amine derivatives are described as white prisms.[1] Significant deviation from a white or off-white crystalline solid may indicate the presence of impurities.
Q4: Which analytical techniques are recommended to assess purity? A4:
-
Thin Layer Chromatography (TLC): An essential technique for monitoring reaction progress and assessing the purity of fractions during chromatography. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[5]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆Cl₂N₂S | [5] |
| Molecular Weight | 245.13 g/mol | [5] |
| XLogP3 | 3.5 | [5] |
| Appearance (related isomers) | White Prisms |[1] |
Table 2: Recommended Purification Parameters
| Method | Solvent System | Ratio (v/v) | Key Considerations |
|---|---|---|---|
| Precipitation | Water / Methanol | 1:1 (approx.) | Neutralize to pH 8 with NaOH to induce precipitation.[1][2] |
| Recrystallization | Chloroform / Hexane | 1:2 | Dissolve in a minimum of hot solvent and cool slowly.[1][2] |
| Column Chromatography | Ethyl Acetate / Hexane | Gradient | Start with low polarity (e.g., 1:9) and gradually increase.[4] |
Experimental Protocols
Protocol 1: Purification by Precipitation and Recrystallization This protocol is adapted from the synthesis of the closely related N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine.[1][2]
-
Precipitation of Crude Product:
-
Following the reaction in a water-methanol mixture, add an equal volume of water to the reaction flask.
-
Slowly add an aqueous solution of NaOH (e.g., 1M) while monitoring the pH. Continue adding until the pH of the mixture reaches 8.
-
A precipitate should form upon neutralization. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid by vacuum filtration.
-
Wash the collected solid with ice-cold water and allow it to air dry.
-
-
Recrystallization:
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of hot chloroform to completely dissolve the solid.
-
Slowly add hexane (approximately twice the volume of chloroform used) until the solution becomes slightly turbid.
-
Gently heat the mixture until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Place the flask in a refrigerator (4°C) for several hours or overnight to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under a vacuum.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of the target compound.
Caption: Troubleshooting decision tree for purifying a contaminated product sample.
References
Technical Support Center: Overcoming Solubility Challenges with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility of this compound is primarily attributed to its chemical structure. The presence of the lipophilic (fat-loving) dichlorophenyl group and the thiazole ring system contributes to the molecule's overall hydrophobicity, making it less soluble in aqueous solutions. Many new chemical entities are poorly soluble in water, which can present significant challenges during formulation development.[1][2]
Q2: What are the initial steps to solubilize this compound for in vitro assays?
A2: For initial laboratory-scale experiments, using a co-solvent is the most direct approach.[3] First, prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into the aqueous assay buffer to reach the desired final concentration. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid interfering with the biological assay.[4]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to troubleshoot this problem:
-
Optimize Co-solvent Concentration: Ensure the final DMSO concentration is minimized.[4]
-
Use of Co-solvents: A mixture of DMSO with other water-miscible organic solvents, like ethanol, might improve solubility in the final aqueous medium.[4]
-
Serial Dilution: Perform a gradual, stepwise dilution of the stock solution into the aqueous buffer. This can prevent the compound from crashing out of the solution.[4]
-
pH Adjustment: Since the molecule contains a basic amine group, modifying the pH of the aqueous buffer can significantly impact solubility. Lowering the pH (making it more acidic) will protonate the amine group, forming a more soluble salt.[5][6]
Q4: What are more advanced strategies if co-solvents and pH adjustments are insufficient or interfere with my experiment?
A4: For more persistent solubility issues, or for in vivo applications, several advanced formulation strategies can be employed. These techniques aim to enhance both solubility and dissolution rate.[1][2] Key strategies include:
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate the hydrophobic compound within their cavity, increasing its apparent aqueous solubility.[2][7]
-
Solid Dispersions: The compound can be dispersed in a hydrophilic carrier matrix at a molecular level.[1][8]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution, which can improve the dissolution rate.[1][2][9]
-
Use of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic drug, increasing its solubility in aqueous media.[10]
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Problem: You are observing high variability in your experimental results with the same batch of the compound.
-
Probable Cause: This is often linked to incomplete dissolution or precipitation of the compound in the assay medium over time. The actual concentration of the dissolved compound may not be consistent across experiments.
-
Solutions:
-
Visual Inspection: Always visually confirm that your stock solution is fully dissolved before use. Sonication or gentle warming can aid dissolution.
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to minimize issues related to compound degradation or precipitation.
-
Employ a Solubility Enhancement Technique: For greater consistency, consider using a formulation strategy like cyclodextrin complexation to ensure the compound remains in a soluble and stable state.
-
Issue 2: Difficulty in Preparing a Concentrated Aqueous Stock Solution
-
Problem: You are unable to prepare a sufficiently concentrated aqueous stock solution for your experiments.
-
Probable Cause: The intrinsic aqueous solubility of the compound is too low for your required concentration.
-
Solutions:
-
pH Modification: Systematically test the solubility of the compound in buffers with varying pH values. Since this compound has a basic amine group, its solubility is expected to increase in acidic conditions.
-
Formulation Approaches: Utilize advanced methods such as creating an inclusion complex with cyclodextrins or preparing a solid dispersion.
-
Data Presentation
Table 1: Qualitative Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the amine group to form a more soluble salt.[5][6] | Simple, cost-effective. | Only applicable to ionizable compounds; risk of pH-dependent instability. |
| Co-solvents | Increasing the polarity of the solvent system.[11] | Easy to implement in a lab setting.[11] | Potential for co-solvent to interfere with biological assays; precipitation upon dilution. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[2] | Significant solubility enhancement; can improve stability.[7] | Requires optimization of drug-to-cyclodextrin ratio; can be more expensive. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier.[8] | Can significantly improve dissolution rate and bioavailability.[8] | May lead to amorphous forms that can be physically unstable. |
| Particle Size Reduction | Increasing the surface area of the drug particles.[9] | Improves dissolution rate.[2] | Does not increase equilibrium solubility; can be energy-intensive.[12] |
| Surfactants | Formation of micelles that encapsulate the drug.[10] | Effective for highly lipophilic compounds. | Potential for toxicity; can interfere with some biological assays. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH for solubilization.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Selection: Determine the molar ratio of the drug to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Complexation:
-
Dissolve the chosen cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in an aqueous solution.
-
Slowly add the this compound to the cyclodextrin solution while stirring.
-
-
Equilibration: Continue stirring the mixture at a constant temperature for 24-72 hours to allow for complex formation.
-
Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize (freeze-dry) it to obtain a dry powder of the inclusion complex.
-
Solubility Testing: Test the aqueous solubility of the resulting powder to confirm the enhancement.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Relationship between compound structure and experimental issues.
References
- 1. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. fiveable.me [fiveable.me]
- 7. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. brieflands.com [brieflands.com]
- 11. ijpbr.in [ijpbr.in]
- 12. pnrjournal.com [pnrjournal.com]
Technical Support Center: Optimizing Antifungal Assays for 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
This guide provides troubleshooting advice, experimental protocols, and frequently asked questions for researchers working with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. The information is based on established antifungal susceptibility testing standards and practices for novel thiazole derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What class of compound is this compound and what is its expected antifungal mechanism?
A1: this compound belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal properties.[1][2] The primary mechanism for many antifungal azoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[1][3]
Q2: What is the first step I should take before starting a large screening assay with this compound?
A2: Before initiating large-scale screening, it is critical to determine the solubility of this compound in various solvents and, most importantly, its stability and solubility in the final assay medium (e.g., RPMI-1640). A preliminary solubility test using small volumes will prevent issues with compound precipitation, which can lead to inaccurate and unreliable results.
Q3: Which standard guidelines should I follow for my antifungal assay?
A3: The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing. The M27 document for yeasts and M38 for filamentous fungi are the primary reference standards for broth dilution methods.[4][5] Adhering to these protocols ensures that your results are standardized and comparable to other studies.[6]
Q4: What is the appropriate solvent to use for this compound, and what is the maximum permissible concentration in the assay?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like thiazole derivatives for in vitro assays.[7][8] It is crucial to keep the final concentration of DMSO in the assay wells as low as possible, typically at or below 1%, as higher concentrations can inhibit fungal growth and interfere with the results.[9] Always include a solvent control (medium with the same final concentration of DMSO but without the test compound) in your experiments.
Section 2: Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Compound precipitates in the stock solution or assay plate. | The compound has low solubility in the chosen solvent or the final assay medium. | 1. Prepare the stock solution at a lower concentration. 2. Test alternative solvents (e.g., ethanol), ensuring they don't affect fungal growth at the final concentration. 3. Gently warm the solution or use sonication to aid dissolution. 4. Ensure the final concentration in the assay does not exceed its solubility limit in the aqueous medium. |
| No antifungal activity observed (no inhibition at any concentration). | 1. The compound is inactive against the tested fungal strain. 2. The compound has degraded. 3. Inoculum concentration is too high.[10] | 1. Test against a broader panel of fungal species, including quality control strains. 2. Verify the purity and integrity of the compound. Prepare fresh stock solutions. 3. Standardize the fungal inoculum carefully using a spectrophotometer or hemocytometer as per CLSI guidelines.[4] |
| Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments. | 1. Variability in inoculum preparation. 2. Inconsistent incubation time or temperature. 3. Pipetting errors during serial dilutions. | 1. Strictly adhere to standardized inoculum preparation protocols (e.g., 0.5 McFarland for yeasts).[4] 2. Use a calibrated incubator and maintain consistent incubation periods (e.g., 24-48 hours).[11][12] 3. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| "Trailing" growth is observed (reduced but persistent growth at concentrations above the MIC). | This is a known phenomenon with some fungistatic agents, particularly azoles, against certain fungi like Candida.[11] | 1. Read the MIC as the lowest concentration that causes a significant (e.g., ≥50% or ≥80%) reduction in turbidity compared to the growth control. 2. Clearly define your MIC endpoint criteria before starting the experiment, following CLSI recommendations. |
| The positive control antifungal (e.g., Fluconazole) is not showing the expected MIC against the quality control strain. | 1. The quality control (QC) strain has developed resistance or is contaminated. 2. Procedural error in the assay setup. | 1. Obtain a fresh, certified QC strain (e.g., Candida parapsilosis ATCC 22019). 2. Review the entire experimental protocol to identify any deviations from the standard. Repeat the assay. |
Section 3: Experimental Protocols
Broth Microdilution Assay for Yeasts (Modified from CLSI M27)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens.
1. Reagent and Media Preparation:
-
Test Medium: Prepare RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) and buffer it to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[12] Sterilize by filtration.
-
Compound Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO.
-
Positive Control: Prepare a stock solution of a reference antifungal (e.g., Fluconazole) in DMSO or water.
2. Inoculum Preparation:
-
Subculture the yeast strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this adjusted suspension 1:1000 in the test medium to obtain the final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.[4]
3. Assay Plate Preparation:
-
Use standard sterile 96-well, U-shaped bottom microtiter plates.
-
Perform a two-fold serial dilution of the compound. Add 100 µL of test medium to all wells. Add 100 µL of the 2X final starting concentration of the compound stock (diluted in medium) to the first column.
-
Transfer 100 µL from the first column to the second, mix, and continue this serial dilution across the plate, discarding the final 100 µL from the last column. This leaves 100 µL in each well with serially diluted compound.
-
Prepare control wells:
-
Growth Control: 100 µL of medium + 100 µL of inoculum (no compound).
-
Solvent Control: 100 µL of medium with the highest concentration of DMSO + 100 µL of inoculum.
-
Sterility Control: 200 µL of medium only (no inoculum).
-
4. Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control). This brings the final volume to 200 µL and halves the compound concentration to the desired final test range.
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate at 35°C for 24 to 48 hours.[12]
5. MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control, as determined by visual inspection or a microplate reader.
Section 4: Data Presentation
Quantitative data should be summarized for clear interpretation.
Table 1: Example MIC Data for this compound
| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Solvent Control | Growth Control |
| Candida albicans ATCC 90028 | 16 | 0.5 | Growth | Growth |
| Candida glabrata ATCC 90030 | 32 | 8 | Growth | Growth |
| Cryptococcus neoformans ATCC 90112 | 8 | 4 | Growth | Growth |
| Fluconazole-Resistant C. albicans | 16 | 128 | Growth | Growth |
Section 5: Visual Guides (Diagrams)
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Troubleshooting Logic for Inconsistent MIC Results
Caption: Decision tree for troubleshooting inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
"troubleshooting inconsistent results with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine and its analogs, such as the more commonly referenced 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. The following information is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cellular Assays
Q: We are observing significant variability in the IC50 value of our compound between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values are a frequent challenge and can stem from multiple factors.[1][2] A systematic approach is crucial for identifying the source of the variability.
Potential Causes and Troubleshooting Steps:
| Factor | Potential Cause | Recommended Action |
| Cell Health & Passage Number | Cells are unhealthy, have a high passage number, or exhibit inconsistent seeding density. | Ensure cells are healthy and within a consistent, low passage number range. Use a hemocytometer or an automated cell counter for accurate and consistent cell seeding. |
| Serum Concentration | Fluctuations in serum concentration in the culture medium can impact cell growth and compound efficacy.[1] | Maintain a consistent serum concentration across all experiments. For some studies, serum starvation prior to compound treatment can help synchronize cells. |
| Compound Preparation & Storage | Improper storage of stock solutions (e.g., incorrect temperature, light exposure) or multiple freeze-thaw cycles can lead to compound degradation.[1] | Aliquot stock solutions and store them at -80°C, protected from light. It is best practice to avoid more than one freeze-thaw cycle per aliquot.[1] |
| Assay Incubation Time | The duration of drug exposure can significantly affect the apparent IC50. Inconsistent incubation times will result in variable outcomes.[1] | Standardize the incubation time with the compound across all experiments. A typical range is 24 to 72 hours, but this should be optimized for your specific cell line and experimental goals. |
| Reagent Variability | Inconsistent lots or improper preparation of assay reagents (e.g., MTT, MTS) can introduce variability.[1] | Use reagents from the same lot for a set of experiments. Prepare fresh reagents as needed and adhere strictly to the manufacturer's protocols. |
| Solubility and Precipitation | The compound may be precipitating out of the solution when diluted from a DMSO stock into an aqueous assay medium. | See the detailed troubleshooting guide on solubility below. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically <0.5%).[3] |
Issue 2: Poor Solubility and Compound Precipitation
Q: Our compound is difficult to dissolve in aqueous buffers and precipitates upon dilution from a DMSO stock. How can we address this?
A: Poor aqueous solubility is a common characteristic of small molecule inhibitors, including many kinase inhibitors which are often lipophilic.[3][4][5]
Troubleshooting Strategies for Solubility:
-
High-Concentration DMSO Stock: The first step is to prepare a high-concentration stock solution in a high-purity, anhydrous water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[3]
-
pH Adjustment: The solubility of 2-aminothiazole derivatives can be pH-dependent due to the presence of the amino group. In acidic conditions, the amine group can be protonated, which may increase aqueous solubility. Consider using a buffer with a slightly acidic pH.[3]
-
Co-solvents: Using a co-solvent system can enhance solubility. After creating a high-concentration stock in DMSO, an intermediate dilution can be made in a solvent like ethanol before the final dilution into the aqueous buffer.[3]
-
Formulation with Excipients: For more advanced applications, formulation with solubility-enhancing excipients like cyclodextrins can be explored.[6]
Issue 3: Compound Stability and Degradation
Q: How stable is this compound in solution, and what are the best storage practices?
A: The stability of 2-aminothiazole derivatives in solution can be influenced by the solvent, temperature, and light exposure.
Guidelines for Stability and Storage:
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO. It has been noted that some 2-aminothiazole compounds can undergo decomposition in DMSO at room temperature over time.[7]
-
Storage: For long-term storage, it is recommended to store DMSO stock solutions in small aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles and prolonged exposure to ambient conditions.[1][7] When stored at -20°C, decomposition in DMSO is significantly reduced.[7]
-
Working Solutions: Prepare fresh dilutions in your aqueous assay buffer immediately before each experiment. Do not store the compound in aqueous solutions for extended periods, as its stability is likely to be lower than in DMSO.
Data Presentation
Physicochemical Properties of the Structurally Related 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂S | PubChem |
| Molecular Weight | 245.13 g/mol | PubChem |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Solubility | Generally soluble in DMSO. Poorly soluble in aqueous solutions. | Inferred from general properties of kinase inhibitors and 2-aminothiazole derivatives.[3][5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.
Materials:
-
Kinase and its specific substrate (e.g., a peptide)
-
ATP
-
Assay buffer appropriate for the kinase
-
Test compound dissolved in DMSO
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagent (e.g., luminescence-based or fluorescence-based)
-
Plate reader
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO to create a range of concentrations.
-
Assay Setup: In a microplate, add the kinase, the substrate, and the assay buffer to each well.
-
Compound Addition: Add the serially diluted test compound to the appropriate wells. Include wells with no inhibitor as a negative control and a known inhibitor as a positive control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. A typical starting concentration range could be from 0.01 µM to 100 µM.[3] Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding the solubilization solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: General experimental workflow for activity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. The information is designed to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing a color change (e.g., turning yellow or brown) upon storage. What could be the cause?
A1: Color change in aromatic amine-containing compounds like this compound is often an indicator of oxidative or photodegradation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[1][2] Exposure to light, especially UV radiation, can also initiate degradation pathways.[1][2]
Q2: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis after storing the compound in solution. What are the likely degradation pathways?
A2: The primary degradation pathways for this compound in solution are likely hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The thiazole ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The 2-amino group on the thiazole ring is a primary site for oxidation.[3] This can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic amines and thiazole rings can undergo photo-oxygenation upon exposure to light, leading to complex degradation products.[4]
Q3: What are the ideal storage conditions for solid this compound?
A3: To minimize degradation, the solid compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C). This helps to prevent oxidation and photodegradation.
Q4: Which solvents are recommended for preparing solutions of this compound to enhance stability?
A4: For short-term use, aprotic solvents like acetonitrile or DMSO are generally preferred over protic solvents like methanol or water, as they are less likely to participate in hydrolytic degradation. Solutions should be freshly prepared and protected from light. If aqueous solutions are necessary, consider using buffered solutions in the pH range of 3-5, as this can minimize deamidation and other pH-dependent degradation pathways.
Q5: Are there any excipients that can be used to improve the stability of formulations containing this compound?
A5: Yes, several excipients can enhance stability:
-
Antioxidants: Ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can be added to formulations to inhibit oxidative degradation.
-
Chelating Agents: EDTA can be used to chelate metal ions that can catalyze oxidation reactions.
-
Buffering Agents: Citrate or phosphate buffers can maintain the optimal pH for stability.
-
Lyoprotectants: For lyophilized formulations, sugars like sucrose or trehalose can help maintain the compound's stability in the solid state.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant decrease in the main peak area and appearance of multiple new peaks in HPLC within hours of preparation. | Hydrolysis due to inappropriate pH. | 1. Determine the pH of your solution. 2. Prepare fresh solutions using buffers in the pH range of 3-5. 3. Analyze the stability of the compound in different buffers to identify the optimal pH. |
| Oxidation catalyzed by dissolved oxygen or metal ions. | 1. Degas your solvent before preparing the solution. 2. Prepare and store the solution under an inert atmosphere (e.g., nitrogen). 3. Add a suitable antioxidant (e.g., 0.01% BHT) or a chelating agent (e.g., 0.1% EDTA) to the formulation. |
Issue 2: Discoloration and Precipitation of Solid Compound
| Symptom | Possible Cause | Troubleshooting Steps |
| The solid compound develops a yellow or brown tint over time. | Photodegradation from exposure to ambient light. | 1. Store the solid compound in an amber vial or a container wrapped in aluminum foil. 2. Minimize exposure to light during weighing and handling. |
| Oxidation due to exposure to air. | 1. Store the compound in a desiccator under vacuum or backfilled with an inert gas. 2. Ensure the container is tightly sealed. | |
| A solid precipitate forms in a refrigerated solution. | Low Solubility at reduced temperatures. | 1. Check the solubility of the compound in your chosen solvent at the storage temperature. 2. Consider preparing more dilute stock solutions. 3. If possible, store solutions at room temperature for short periods, protected from light. |
Data Presentation: Hypothetical Forced Degradation Study Results
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to guide researchers in their experimental design.
| Stress Condition | Time | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 15% | Hydrolytic ring-opened products |
| 0.1 M NaOH | 24 hours | 25% | Hydrolytic ring-opened products, potential dechlorination |
| 3% H₂O₂ | 24 hours | 35% | N-oxide, hydroxylated derivatives |
| Thermal (80°C) | 48 hours | 10% | Minor dechlorination products |
| Photolytic (UV light) | 12 hours | 45% | Photo-oxygenation products, complex mixture |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 12 hours.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Start with a gradient elution using a mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0). A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.
-
Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance (determine by UV scan).
-
Method Validation: Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. dl.edi-info.ir [dl.edi-info.ir]
- 2. researchgate.net [researchgate.net]
- 3. Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
Welcome to the Technical Support Center for the synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most prevalent and established method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of 2-bromo-1-(2,5-dichlorophenyl)ethanone with thiourea.
Q2: What are the potential side reactions I should be aware of during the synthesis?
Several side reactions can occur, leading to impurities in the final product. The most common side reactions include:
-
Formation of N,N'-bis(4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl)amine: This can occur if the initial product reacts further with the α-haloketone.
-
Formation of 2-imino-4-(2,5-dichlorophenyl)-2,3-dihydro-1,3-thiazole: This is an isomeric byproduct that can form under certain reaction conditions.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-bromo-1-(2,5-dichlorophenyl)ethanone and thiourea in the crude product.
-
Formation of 2,2'-diamino-4,4'-bithiazole derivatives: Dimerization of the thiazole ring can occur under specific conditions.
Q3: How can I minimize the formation of these side products?
To minimize side product formation, consider the following:
-
Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the α-haloketone.
-
Reaction Temperature: Maintain a controlled reaction temperature, as excessive heat can promote the formation of byproducts. Refluxing in ethanol is a common condition.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to the formation of degradation products.
-
pH Control: The pH of the reaction mixture can influence the product distribution. A neutral to slightly acidic medium is generally preferred for the Hantzsch synthesis.
Q4: What are the recommended purification methods for the final product?
The primary purification method for this compound is recrystallization. Common solvent systems for recrystallization include ethanol, methanol, or a mixture of ethanol and water. If significant impurities persist, column chromatography on silica gel may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction using TLC until the starting α-haloketone spot disappears. Consider extending the reaction time if necessary. |
| Suboptimal reaction temperature. | Ensure the reaction is maintained at the appropriate reflux temperature for the solvent used (e.g., ethanol ~78°C). |
| Impure starting materials. | Verify the purity of 2-bromo-1-(2,5-dichlorophenyl)ethanone and thiourea before starting the reaction. |
| Product loss during workup. | Be cautious during the neutralization and filtration steps to avoid excessive loss of the product. Ensure the filtrate is cold to minimize the solubility of the product. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification | Troubleshooting Steps |
| Unreacted 2-bromo-1-(2,5-dichlorophenyl)ethanone | Characteristic ketone peak in IR spectrum; distinct spot on TLC. | Use a slight excess of thiourea. Ensure sufficient reaction time. |
| Unreacted Thiourea | Highly polar spot on TLC that may streak. | Wash the crude product thoroughly with water during filtration, as thiourea is water-soluble. |
| Isomeric Impurity (2-imino-2,3-dihydrothiazole) | May have a similar Rf to the product on TLC, making separation difficult. Can sometimes be distinguished by NMR. | Careful control of reaction pH. Recrystallization may help, but chromatographic separation might be necessary. |
| Bis-thiazole Adduct | Higher molecular weight peak in mass spectrometry. Lower Rf on TLC compared to the desired product. | Avoid a large excess of the α-haloketone. Optimize stoichiometry. |
Quantitative Data Summary
While specific quantitative data for the side reactions in the synthesis of this compound is not extensively reported in the literature, the following table provides typical yields and conditions for analogous Hantzsch thiazole syntheses. This data can serve as a benchmark for optimizing your reaction.
| α-Haloketone | Thiourea (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 1.2 | Ethanol | Reflux | 3 | ~95 |
| 2-Bromo-1-(p-tolyl)ethanone | 1.1 | Ethanol | Reflux | 2 | >90 |
| 2-Bromo-1-phenylethanone | 1.2 | Ethanol | Reflux | 2 | ~90 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the Hantzsch synthesis of 4-aryl-2-aminothiazoles.
Materials:
-
2-Bromo-1-(2,5-dichlorophenyl)ethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (absolute)
-
Water (deionized)
-
Sodium bicarbonate (5% aqueous solution)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(2,5-dichlorophenyl)ethanone in absolute ethanol.
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Add thiourea to the solution and stir the mixture at room temperature for 10 minutes.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing cold water. A precipitate should form.
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Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until the effervescence ceases.
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Collect the solid precipitate by vacuum filtration using a Büchner funnel.
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Wash the filter cake with cold water to remove any inorganic salts and unreacted thiourea.
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Dry the crude product.
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Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis.
Caption: Troubleshooting decision-making workflow.
Technical Support Center: Degradation of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on the degradation of similar aromatic and thiazole-containing compounds, the primary degradation pathways are expected to be oxidative and photolytic.
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Oxidative Degradation: This pathway likely involves reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and singlet oxygen.[1] These species can lead to hydroxylation of the aromatic ring, N- or S-oxidation, deamination, and eventual ring opening of the thiazole moiety.[1] In biological systems, cytochrome P450 enzymes can catalyze such oxidative reactions.[1]
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Photodegradation: Exposure to UV or simulated solar light can induce degradation. This process can be direct, through the absorption of light by the molecule itself, or indirect, through photosensitizers that generate ROS.[1][2] Common reactions include dechlorination, dihydroxylation, and ring-opening.[1]
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Hydrolytic Degradation: While potentially less significant than oxidation or photodegradation for a stable aromatic amine, hydrolysis could occur under extreme pH and temperature conditions, potentially cleaving the amine group or affecting the thiazole ring.
Q2: What are the expected major degradation products?
While specific degradation products for this compound have not been detailed in the provided search results, based on analogous compounds, one might expect:
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Hydroxylated derivatives of the dichlorophenyl ring.
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Products of thiazole ring cleavage, leading to smaller aliphatic and aromatic fragments.
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Dechlorinated analogs of the parent compound.
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Oxidized forms of the sulfur atom in the thiazole ring (e.g., sulfoxides, sulfones).
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis.
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High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products.[3][4] A reversed-phase C18 column is a common starting point.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation data.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile degradation products, potentially after derivatization.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the definitive structural confirmation of isolated degradation products.
Troubleshooting Guides
Issue 1: Poor separation of degradation products in HPLC.
-
Possible Cause: Inappropriate mobile phase composition or gradient.
-
Solution: Optimize the mobile phase. Start with a simple gradient of water (with 0.1% formic acid or acetic acid for better peak shape) and acetonitrile or methanol. Adjust the gradient slope and time to improve resolution.
-
-
Possible Cause: Incorrect column chemistry.
-
Solution: If a C18 column provides insufficient separation, consider a phenyl-hexyl or a polar-embedded column to achieve different selectivity for the aromatic and polar analytes.
-
Issue 2: Inability to identify unknown peaks in LC-MS.
-
Possible Cause: Low concentration of degradation products.
-
Solution: Concentrate the sample using solid-phase extraction (SPE) or by evaporating the solvent. Ensure the degradation experiment has run long enough to generate sufficient quantities of products.
-
-
Possible Cause: Complex fragmentation patterns.
-
Solution: Utilize high-resolution mass spectrometry (e.g., Orbitrap or TOF) for accurate mass measurements to determine elemental compositions. Perform MS/MS experiments at varying collision energies to obtain detailed fragmentation information.
-
Issue 3: Inconsistent degradation rates between experiments.
-
Possible Cause: Fluctuation in experimental conditions.
-
Solution: Tightly control parameters such as temperature, pH, light intensity (for photodegradation), and the concentration of any added reagents (e.g., H₂O₂ for advanced oxidation).[4] Use a temperature-controlled shaker or water bath.
-
-
Possible Cause: Purity of the starting material.
-
Solution: Verify the purity of this compound using HPLC or NMR before initiating degradation studies. Impurities could act as catalysts or inhibitors.
-
Experimental Protocols
Protocol 1: General Photodegradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution in an aqueous buffer (e.g., phosphate buffer, pH 7) to a final concentration of 10-50 ppm.
-
Irradiation: Place the working solution in a quartz vessel and expose it to a light source (e.g., a xenon lamp with filters to simulate solar light or a UV lamp).[2]
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Analysis: Analyze the samples directly by HPLC-UV to monitor the disappearance of the parent compound. For product identification, use LC-MS/MS.
Protocol 2: Advanced Oxidation Process (AOP) using UV/H₂O₂
-
Sample Preparation: Prepare a 25 ppm aqueous solution of the target compound. Adjust the pH to a desired value (e.g., pH 2).[4]
-
Initiation of Degradation: Add a specific concentration of hydrogen peroxide (e.g., 1 mM) to the solution.[4]
-
UV Irradiation: Immediately expose the solution to UV light (e.g., in a photochemical reactor).[4]
-
Monitoring: Collect samples at regular intervals and quench any remaining H₂O₂ with a small amount of sodium sulfite if necessary for the analytical method.
-
Quantification and Identification: Analyze the samples using HPLC-UV for quantification and LC-MS/MS for the identification of intermediates.[4]
Quantitative Data
As specific quantitative data for the degradation of this compound is not available in the provided search results, the following table provides example experimental conditions that can be adapted for its study, based on similar compounds.[4]
| Parameter | Photodegradation | UV/H₂O₂ AOP |
| Initial Concentration | 10 - 50 ppm | 25 ppm |
| pH | 7.0 (Phosphate Buffer) | 2.0 |
| H₂O₂ Concentration | N/A | 1 mM |
| Light Source | Xenon Lamp (Simulated Solar) | UV Lamp (e.g., 254 nm) |
| Temperature | 25 ± 2 °C | 25 ± 2 °C |
| Sampling Times (min) | 0, 30, 60, 120, 240, 480 | 0, 5, 10, 20, 40, 60 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. old.uoi.gr [old.uoi.gr]
- 3. matheo.uliege.be [matheo.uliege.be]
- 4. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the degradation of the herbicides 2,4-D and MCPA at different depths in contaminated agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Experimental Protocol for 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental protocol for the synthesis and purification of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and established method for synthesizing 4-aryl-2-aminothiazoles, including the target compound, is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea. For the synthesis of this compound, the likely starting materials are 2-bromo-1-(2,5-dichlorophenyl)ethanone and thiourea.
Q2: What are the typical reaction conditions for the Hantzsch thiazole synthesis?
A2: Generally, the Hantzsch synthesis is conducted by heating the α-haloketone and thiourea in a suitable solvent, such as ethanol or methanol. The reaction is often carried out at reflux temperature for a duration ranging from 30 minutes to a few hours. An excess of thiourea is sometimes used to ensure the complete consumption of the α-haloketone.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture are spotted on a TLC plate and eluted with an appropriate solvent system (e.g., 50% ethyl acetate/50% hexane) to observe the disappearance of the starting materials and the appearance of the product spot.
Q4: What is the best method for purifying the crude product?
A4: The crude this compound, which often precipitates from the reaction mixture upon workup, can be purified by recrystallization. A common solvent system for recrystallization of similar compounds is a mixture of chloroform and hexane. The crude product can also be washed with cold water to remove any unreacted thiourea and other water-soluble impurities before recrystallization.
Q5: What are the expected spectroscopic characteristics of this compound?
-
1H NMR: Signals corresponding to the aromatic protons on the dichlorophenyl ring and the thiazole ring proton, as well as a signal for the amino group protons.
-
13C NMR: Resonances for the carbon atoms of the dichlorophenyl and thiazole rings.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group, C=N stretching of the thiazole ring, and C-Cl stretching.
-
Mass Spectrometry: A molecular ion peak corresponding
Technical Support Center: Scale-up Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and industrially scalable method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(2,5-dichlorophenyl)ethanone, with thiourea.[1][4]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 2,5-dichloroacetophenone, which is first halogenated to 2-bromo-1-(2,5-dichlorophenyl)ethanone, and thiourea. Common solvents include ethanol, methanol, or a mixture of ethanol and water.[2][5] A base, such as sodium bicarbonate or sodium carbonate, is often used during workup to neutralize the hydrobromide salt of the product and facilitate its precipitation.[1][4]
Q3: What are the critical process parameters to monitor during scale-up?
A3: Key parameters to control during scale-up include reaction temperature, rate of addition of reagents, stirring efficiency, and reaction time. Inadequate control of these parameters can lead to increased impurity formation and lower yields.
Q4: What are the common impurities observed in the synthesis of this compound?
A4: Common impurities can include unreacted starting materials (2-bromo-1-(2,5-dichlorophenyl)ethanone and thiourea), and side-products from self-condensation of the α-haloketone or over-reaction. The purity of the starting materials is crucial to minimize the formation of these byproducts.[6]
Q5: What purification methods are recommended for the final product on a large scale?
A5: For large-scale purification, recrystallization is a common and effective method.[5][7] Suitable solvent systems for recrystallization often include ethanol, methanol, or mixtures of chloroform and hexane.[7] Slurrying the crude product in a suitable solvent can also be an effective purification step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring, especially in larger reactors. |
| Poor quality of starting materials. | Use high-purity 2-bromo-1-(2,5-dichlorophenyl)ethanone and thiourea. Impurities can lead to side reactions and lower the yield of the desired product.[6] | |
| Suboptimal solvent. | The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a common choice, but a solvent screen at a small scale might be beneficial to find the optimal conditions for your specific setup.[6] | |
| Product loss during workup. | The product is often precipitated by adding the reaction mixture to water and neutralizing it.[1][3][4] Ensure the pH is adjusted correctly to maximize precipitation. Avoid using an excessive amount of water, which could lead to some product remaining in the solution. | |
| Product is Oily or Difficult to Isolate | Incomplete precipitation. | Ensure the reaction mixture is cooled sufficiently before and during filtration to minimize the solubility of the product. The addition of a co-solvent might be necessary to induce crystallization. |
| Presence of impurities. | The crude product may contain impurities that inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal, which can then be used to induce crystallization of the bulk material. | |
| High Levels of Impurities in the Final Product | Side reactions due to high temperature. | Maintain a controlled temperature throughout the reaction. Excursions to higher temperatures can promote the formation of byproducts. |
| Incorrect stoichiometry. | Ensure the correct molar ratios of the reactants are used. An excess of either starting material can lead to the formation of specific impurities. | |
| Inefficient purification. | Optimize the recrystallization process. This includes selecting the appropriate solvent system, controlling the cooling rate, and ensuring the final product is washed thoroughly with a cold solvent to remove residual impurities. |
Experimental Protocols
Synthesis of this compound (Adapted from Hantzsch Thiazole Synthesis)
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-bromo-1-(2,5-dichlorophenyl)ethanone (1.0 equivalent) and ethanol.
-
Reagent Addition: To the stirred solution, add thiourea (1.1-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a larger vessel containing cold water.
-
Precipitation: Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure this compound.
Data Presentation
Table 1: Representative Reaction Parameters for Hantzsch Thiazole Synthesis
| Parameter | Value | Reference |
| Solvent | Ethanol | [5] |
| Temperature | 78-80 °C (Reflux) | [5][8] |
| Reactant Ratio (α-haloketone:thiourea) | 1:1.1 to 1:1.2 | |
| Reaction Time | 2-4 hours | [7] |
| Workup | Precipitation in water followed by neutralization | [1][3][4] |
Table 2: Typical Physical Properties of 4-Aryl-1,3-thiazol-2-amines
| Property | Description |
| Appearance | Off-white to pale yellow solid |
| Solubility | Generally soluble in organic solvents like DMSO and DMF; sparingly soluble in alcohols; insoluble in water. |
| Melting Point | Varies depending on the specific aryl substituent. |
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for the Scale-up Synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. benchchem.com [benchchem.com]
- 7. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
Validation & Comparative
Comparative Antifungal Activity of Thiazole Derivatives Against Standard Antifungals
A Guide for Researchers and Drug Development Professionals
The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, underscores the urgent need for novel antifungal therapies.[1] Thiazole derivatives have emerged as a promising class of compounds with significant antifungal potential.[1][2] Like the widely used azole antifungals (e.g., Fluconazole), many thiazole derivatives function by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[3] This guide provides a comparative overview of the in vitro activity of a representative thiazole derivative against various fungal pathogens, alongside the standard antifungal, Fluconazole.
Quantitative Comparison of Antifungal Activity
The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1] The following table summarizes the MIC values for the representative thiazole derivative, (4-phenyl-1,3-thiazol-2-yl) hydrazine, and Fluconazole against a panel of clinically relevant fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of (4-phenyl-1,3-thiazol-2-yl) hydrazine and Fluconazole against various fungal strains.
| Fungal Strain | (4-phenyl-1,3-thiazol-2-yl) hydrazine (µg/mL) | Fluconazole (µg/mL) |
| Candida albicans | 0.0625 | 8 |
| Candida parapsilosis | 0.125 | Not specified |
| Candida tropicalis | 0.125 | Not specified |
| Candida glabrata | 0.25 | Not specified |
| Cryptococcus neoformans | 0.25 | Not specified |
| Aspergillus fumigatus | 4 | Not specified |
| Aspergillus flavus | 2 | Not specified |
| Trichophyton rubrum | 0.5 | Not specified |
Data for (4-phenyl-1,3-thiazol-2-yl) hydrazine and the corresponding Fluconazole value for C. albicans are sourced from a study on a new antifungal agent, referred to as 31C.[4][5]
The data indicates that the representative thiazole derivative exhibits potent antifungal activity, in some cases significantly lower MIC values than fluconazole, particularly against Candida albicans.[4][5] Some studies on other thiazole derivatives have also shown promising activity against fluconazole-resistant strains.[4]
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Broth Microdilution Antifungal Susceptibility Assay
This method is a standardized procedure for in vitro susceptibility testing of fungi.
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar, and incubated to ensure viable and pure growth (typically 24-48 hours for yeasts).
- A suspension of fungal cells is prepared in sterile saline.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1-5 x 10⁶ CFU/mL.
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of the test compound (e.g., a thiazole derivative) and the comparator antifungal (e.g., Fluconazole) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using a liquid medium like RPMI 1640.
3. Inoculation and Incubation:
- The prepared fungal inoculum is further diluted in the test medium.
- Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the fungal suspension.
- Control wells are included: a growth control (medium with inoculum, no drug) and a sterility control (medium only).
- The plates are incubated at 35°C for 24 to 48 hours.
4. Determination of MIC:
- Following incubation, the plates are visually inspected or read with a spectrophotometer to assess fungal growth.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a ≥50% reduction) compared to the growth control.[1]
5. Determination of Minimum Fungicidal Concentration (MFC) (Optional):
- To determine if a compound is fungicidal or fungistatic, a small aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto an agar plate.
- The plates are incubated to allow for the growth of any remaining viable fungal cells.
- The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates.[1]
Visualizing Mechanisms and Workflows
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Thiazole antifungals often share a mechanism of action with azole drugs like fluconazole, targeting the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] The inhibition of the enzyme lanosterol 14-α-demethylase disrupts the integrity and function of the cell membrane, leading to fungal cell death or growth inhibition.[3]
Caption: Inhibition of ergosterol biosynthesis by thiazole derivatives and fluconazole.
Experimental Workflow: Broth Microdilution Assay
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Caption: Experimental workflow for the broth microdilution MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 5. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine and Existing Fungicides
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective antifungal agents, the thiazole scaffold has emerged as a promising area of research. This guide provides a comparative overview of the potential antifungal performance of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine and its analogs against established commercial fungicides. Due to the limited publicly available data on this specific compound, this analysis leverages findings on closely related 2-amino-4-(dichlorophenyl)thiazole derivatives to draw meaningful comparisons with widely used azole and strobilurin fungicides.
Executive Summary
Thiazole derivatives, particularly those bearing a dichlorophenyl moiety, have demonstrated significant in vitro antifungal activity against a range of plant pathogenic fungi. While direct data for this compound is scarce, analogous compounds exhibit potency that is, in some instances, comparable or superior to conventional fungicides like azoles and strobilurins. The primary mechanism of action for many antifungal thiazoles is believed to be the inhibition of ergosterol biosynthesis, a pathway also targeted by azole fungicides. This shared mechanism, coupled with the potential for additional modes of action, positions these novel thiazole compounds as strong candidates for further investigation and development in the agricultural sector.
Quantitative Performance Data
The following tables summarize the available minimum inhibitory concentration (MIC) or effective concentration (EC50) values for thiazole derivatives and commercial fungicides against various phytopathogenic fungi. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Antifungal Activity of Thiazole Derivatives
| Compound/Analog | Fungal Species | MIC/EC50 (µg/mL) | Reference |
| Phenylthiazole Derivative E26 | Magnaporthe oryzae | 1.29 | [1] |
| Phenylthiazole Derivative E17 | Magnaporthe oryzae | 1.45 | [1] |
| Phenylthiazole Derivative E23 | Magnaporthe oryzae | 1.50 | [1] |
| Phenylthiazole Derivative E4 | Magnaporthe oryzae | 1.66 | [1] |
| Thiazolyl Hydrazine Derivative 3l | Botryosphaeria dothidea | 0.59 | [2] |
| Thiazolyl Hydrazine Derivative 3l | Gibberella sanbinetti | 0.69 | [2] |
Table 2: Antifungal Activity of Commercial Fungicides
| Fungicide | Fungal Species | MIC/EC50 (µg/mL) | Reference |
| Azole Fungicides | |||
| Tebuconazole | Fusarium graminearum | 0.005 - 2.029 | [3][4] |
| Tebuconazole | Monilinia fructicola | 0.026 - 0.186 | [5] |
| Azoxystrobin + Tebuconazole | Rhizoctonia solani | 10 | [6] |
| Strobilurin Fungicides | |||
| Pyraclostrobin | Pythium insidiosum | 0.019 - 5 | [7][8] |
| Azoxystrobin | Botrytis cinerea | 21.7 | [9] |
| Azoxystrobin + Difenoconazole | Rhizoctonia solani | 14 | [6] |
| Isoprothiolane (Commercial Fungicide) | Magnaporthe oryzae | 3.22 | [1] |
| Phenazine-1-carboxylic acid (Commercial Fungicide) | Magnaporthe oryzae | 27.87 | [1] |
Mechanisms of Action
A fundamental aspect of comparing antifungal agents is understanding their mode of action at a molecular level.
This compound and its Analogs:
The primary proposed mechanism of action for many antifungal thiazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the cell membrane, leading to the inhibition of fungal growth.[10] Some studies also suggest that certain thiazole derivatives may have additional effects, such as interfering with the fungal cell wall structure.[10]
Existing Fungicides:
-
Azole Fungicides (e.g., Tebuconazole): Similar to the thiazole derivatives, azoles are inhibitors of lanosterol 14-α-demethylase. They bind to the heme iron of the cytochrome P450 enzyme, preventing the demethylation of lanosterol and thereby disrupting ergosterol production. This leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.
-
Strobilurin Fungicides (e.g., Pyraclostrobin, Azoxystrobin): Strobilurins act by inhibiting mitochondrial respiration in fungi.[11] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), blocking electron transfer and thus preventing the synthesis of ATP.[11] This disruption of the energy supply ultimately leads to the cessation of fungal growth and development.
Caption: Comparative mechanisms of action for thiazole derivatives, azole, and strobilurin fungicides.
Experimental Protocols
The in vitro antifungal activity data presented in this guide is primarily based on the broth microdilution method , a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
General Protocol for Broth Microdilution Assay:
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar). A suspension of fungal spores or mycelial fragments is prepared in a sterile liquid medium and adjusted to a standardized concentration.
-
Antifungal Agent Dilution: A serial dilution of the test compound (e.g., this compound) and control fungicides is prepared in a multi-well microtiter plate.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a specific temperature and for a duration suitable for the growth of the test fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the control wells without the antifungal agent.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Conclusion
The available evidence strongly suggests that this compound and its structural analogs represent a promising class of antifungal compounds. Their in vitro activity against key plant pathogens, coupled with a well-understood mechanism of action targeting ergosterol biosynthesis, warrants further investigation. Future research should focus on obtaining direct comparative data for this compound against a broader panel of agricultural fungi and conducting in vivo studies to assess its efficacy and phytotoxicity under field conditions. The development of novel fungicides with alternative or dual modes of action is crucial for managing fungicide resistance, and thiazole derivatives hold significant potential in this ongoing endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Mefenoxam and pyraclostrobin: toxicity and in vitro inhibitory activity against Pythium insidiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pyraclostrobin: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]
Comparative Analysis of 4-(Aryl)-1,3-thiazol-2-amine Derivatives: A Guide to Understanding Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the biological activities of 4-aryl-1,3-thiazol-2-amine derivatives, with a focus on predicting the potential cross-reactivity of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. While direct experimental data for this specific compound is not publicly available, this document synthesizes existing research on structurally related analogs to offer insights into its likely target profile and off-target effects. The 2-aminothiazole scaffold is a well-established pharmacophore known to interact with a variety of biological targets, most notably protein kinases. The nature and position of substituents on the 4-phenyl ring play a critical role in determining the potency and selectivity of these compounds. This guide summarizes key findings, presents comparative biological data, outlines relevant experimental protocols, and provides visual representations of pertinent signaling pathways and experimental workflows to aid researchers in the design and interpretation of studies involving this class of compounds.
Introduction: The 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole have been reported to exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] A significant portion of the research on this scaffold has focused on its role as a "hinge-binding" motif in protein kinase inhibitors, where the thiazole nitrogen and the exocyclic amine form hydrogen bonds with the kinase hinge region.[3] Consequently, compounds based on this scaffold often exhibit activity against multiple kinases, leading to potential cross-reactivity.
This guide focuses on the 4-phenyl-1,3-thiazol-2-amine subset of this family. The substitution pattern on the phenyl ring is a key determinant of target specificity. Understanding the structure-activity relationships (SAR) within this chemical series is crucial for predicting the biological profile of novel analogs such as this compound.
Comparative Biological Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives
The biological targets of 4-aryl-1,3-thiazol-2-amine derivatives are diverse and heavily influenced by the substituents on the phenyl ring. The following table summarizes the reported activities of various analogs, providing a basis for predicting the potential activity of the 2,5-dichloro substituted variant.
Table 1: Comparative Biological Data of 4-Aryl-1,3-thiazol-2-amine Analogs
| Compound/Derivative Class | Primary Target(s) | Key Findings & IC50/EC50 Values | Reference(s) |
| N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A and B kinases | A substituent at the para-position of the aniline ring correlated with potency. Compound 18 (CYC116) exhibited Ki values of 8.0 nM and 9.2 nM for Aurora A and B, respectively. | [4][5] |
| 5-Phenylthiazol-2-amine Derivatives | PI4KIIIβ, PI3K/AKT pathway | Compounds 16 and 43 showed superior PI4KIIIβ selective inhibitory and antiproliferative activity compared to the lead compound PIK93. | [6] |
| Dasatinib (a 2-aminothiazole derivative) | Pan-Src family kinase inhibitor | Potent inhibitor with nanomolar to subnanomolar potencies in biochemical and cellular assays. Also inhibits Abl kinase. | [7][8] |
| N,4-Diaryl-1,3-thiazole-2-amines | Tubulin | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s ) was the most potent, with IC50 values between 0.36 and 0.86 μM in three cancer cell lines. | [9] |
| 4-Aryl-1,3-thiazole-2-amines | Leishmania amazonensis | Compound 6 showed an IC50 of 20.78 μM against promastigotes. | [10][11] |
| 4-(4-Methoxyphenyl)-2-aminothiazole derivatives | Human adenosine A3 receptor antagonists | N-acetyl or propionyl substitutions increased binding affinity and selectivity. | [12] |
| Aryl 2-aminothiazoles | Allosteric inhibitors of protein kinase CK2 | Compound 7 inhibited CK2α with an IC50 in the low micromolar range and showed off-target effects on EphA4, GSK3β, and others at higher concentrations. | [13] |
Based on this comparative data, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. The dichlorophenyl substitution may confer a unique selectivity profile.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of compound activity. Below are representative methodologies for key assays used to characterize 2-aminothiazole derivatives.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader or scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase reaction buffer.
-
Add the kinase and its substrate to the wells of a microplate.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Add the detection reagent and incubate as required by the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader or scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Pathways and Workflows
Generic Kinase Signaling Pathway
The following diagram illustrates a simplified, generic kinase signaling pathway that can be inhibited by small molecules like 4-aryl-1,3-thiazol-2-amine derivatives. These inhibitors typically compete with ATP for binding to the kinase's active site.
Caption: Generic Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram outlines a typical workflow for evaluating the cross-reactivity of a novel compound.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Conclusion and Future Directions
The existing literature strongly suggests that 4-aryl-1,3-thiazol-2-amine derivatives, including the 2,5-dichloro analog, are likely to exhibit activity against multiple biological targets, particularly protein kinases. The specific cross-reactivity profile of this compound will be dictated by the electronic and steric properties of the dichlorophenyl substituent.
For researchers working with this compound, it is imperative to conduct comprehensive cross-reactivity profiling to understand its full biological effects. This should include screening against a broad panel of kinases and potentially other target classes. The data and protocols presented in this guide provide a framework for these investigations and for interpreting the resulting data in the context of the broader 2-aminothiazole chemical family. Future research should aim to generate specific experimental data for the 2,5-dichloro derivative to validate the predictions made in this guide and to fully elucidate its therapeutic potential and potential liabilities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine and Analogs in Preclinical Models of Inflammation
For Immediate Release
This guide provides a comparative analysis of the potential in vivo anti-inflammatory efficacy of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. Direct in vivo experimental data for this specific compound is not publicly available. Therefore, this guide leverages data from structurally similar 2-aminothiazole derivatives and compares their performance against established anti-inflammatory agents. The data presented is intended for researchers, scientists, and drug development professionals to inform preclinical research design and hypothesis generation.
The anti-inflammatory potential of thiazole derivatives is often evaluated using the carrageenan-induced paw edema model, a standard preclinical assay for acute inflammation. The primary mechanism of action for many of these compounds is the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Performance Comparison of Thiazole Derivatives and Standard Drugs
The following table summarizes the in vivo anti-inflammatory activity of 2-aminothiazole analogs and standard non-steroidal anti-inflammatory drugs (NSAIDs) in the carrageenan-induced paw edema model. The efficacy is presented as the percentage of edema inhibition at a specific time point after carrageenan administration.
| Compound | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| Compound 5d (4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | 20 | 5 | 61.64 ± 1.10 | [1] |
| Compound 5e (4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | 20 | 5 | 64.59 ± 1.49 | [1] |
| Indomethacin | 5 | 5 | Significant Inhibition | [2] |
| Indomethacin | 10 | 4 | 57.66 | [3] |
| Celecoxib | 30 | 6 | Significant Inhibition | [4] |
| Aspirin | 100 | - | Standard | [1] |
Note: The data for this compound is not available. The efficacy of Compounds 5d and 5e, which are structurally related, suggests that the target compound may also possess anti-inflammatory properties.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[5][6][7][8]
1. Animals:
-
Male Wistar rats (150-200 g) are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
Animals are acclimatized for at least one week before the experiment.
2. Grouping and Dosing:
-
Animals are randomly divided into several groups (n=6-8 per group):
-
Vehicle Control Group: Receives the vehicle (e.g., 1% DMSO in saline).[1]
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o. or Celecoxib, 30 mg/kg, p.o.).[3][4]
-
Test Compound Groups: Receive the test compound at various doses (e.g., 5, 10, and 20 mg/kg, p.o.).[1]
-
-
The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
3. Induction of Inflammation:
-
A 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.[2]
-
The percentage of inhibition of paw edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
-
5. Statistical Analysis:
-
Data are expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
Visualizing Mechanisms and Workflows
To better understand the underlying biological pathways and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of thiazole derivatives and NSAIDs in the arachidonic acid cascade.
Caption: Workflow for the in vivo evaluation of anti-inflammatory activity.
References
- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
Comparative Toxicity Profile of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available toxicity data for compounds structurally related to 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. Due to a lack of specific toxicity studies on the title compound, this document focuses on summarizing the toxicological profiles of similar thiazole and thiadiazole derivatives to offer predictive insights for researchers in drug development. The data presented is intended to aid in the early assessment of potential liabilities and guide future preclinical safety evaluations.
I. Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of various thiazole and thiadiazole derivatives against a range of mammalian cell lines. These compounds share structural similarities with this compound and provide a basis for understanding the potential cytotoxicity of this class of molecules.
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Phenyl-1,3-thiazol-2-amine derivatives (8 compounds) | THP-1 | 45.73 - 143.57 | [1] |
| L929 | 27.07 - 198.26 | [1] | |
| Vero | 118.17 - 1217.5 | [1] | |
| Phthalimido-thiazole derivatives | RAW 264.7 | 59.7 - >413 | [1] |
| Thiazolidine derivatives | J774.A1 Macrophages | 8.52 - 126.83 | [1] |
| 2-Pyridyl thiazole compounds | HepG2 | 85.11 - 100 | [1] |
| 4-thiazolidinone and 1,3-thiazole compounds | Fibroblast cells | 12.01 - 209.53 | [1] |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Three cancer cell lines | 0.36 - 0.86 | [2] |
| (4-fluorophenyl) thiazolidin-4-one (4-TH) | SKOV3 (ovarian cancer) | 12.3 | [3][4] |
| CHO-K1 (normal) | 7.5 | [3][4] |
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 / GI50 (µM or µg/mL) | Reference |
| 2-amine-5-(4-R-phenyl)-1,3,4-thiadiazole derivatives | MCF-7 | GI50: 24.0 - 46.8 µg/mL | [5] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (myelogenous leukemia) | 7.4 µM | [5] |
| 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 µM | [5] |
| MDA-MB-231 | 70 - 170 µM | [5] | |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC-3 (prostate cancer) | 64.46 µM | [5] |
| HT-29 (colon cancer) | 33.67 µM | [5] | |
| 5-(3-(2,3-Dichlorophenyl)-[1][2][5]triazolo[3,4-b][1][2][6]thiadiazol-6-yl)flurobenzonitrile | SiHa (cervical cancer) | 15.6 µM | [5] |
II. Experimental Protocols
A detailed understanding of the methodologies used to generate toxicity data is crucial for interpretation and comparison. Below are representative protocols for common in vitro toxicity assays.
A. MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Genotoxicity Assays
Genotoxicity assays are used to assess the potential of a compound to induce genetic damage.
-
Chromosome Aberration Test: This test evaluates the ability of a compound to cause structural changes in chromosomes.
-
Protocol:
-
Treat cells (e.g., CHO-K1) with sub-lethal concentrations of the test compound for one cell cycle duration (e.g., 24 hours).[3]
-
Add a metaphase-arresting agent (e.g., colcemid).
-
Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Prepare slides, stain the chromosomes, and analyze for aberrations under a microscope.
-
A statistically significant increase in chromosomal aberrations compared to the control indicates clastogenic potential.[3]
-
-
-
Micronucleus Test: This assay detects the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Protocol:
-
Treat cells with the test compound as in the chromosome aberration test.[3]
-
Add a cytokinesis-blocking agent (e.g., cytochalasin B) to obtain binucleated cells.
-
Harvest the cells, fix, and stain them.
-
Score the frequency of micronuclei in binucleated cells.
-
A significant increase in micronucleus formation suggests genotoxic potential.[3]
-
-
III. Potential Signaling Pathways and Mechanisms of Toxicity
The biological activity and potential toxicity of thiazole derivatives are often linked to their interaction with specific cellular signaling pathways. The diagrams below illustrate some of these pathways that could be relevant for this compound.
IV. Discussion and Future Directions
The available data on structurally related compounds suggest that the toxicity of this compound could be cell-line dependent and influenced by the specific substitution patterns on the phenyl and thiazole rings. For instance, some derivatives exhibit potent cytotoxicity against cancer cell lines with IC50 values in the low micromolar range, while others show moderate to low toxicity.[1][2][5] Of particular note is the finding that (4-fluorophenyl) thiazolidin-4-one was highly toxic to normal CHO-K1 cells, indicating the potential for non-specific cytotoxicity.[3][4]
The varied biological activities reported for thiazole-containing compounds, including anti-inflammatory, anticancer, and antimicrobial effects, underscore the therapeutic potential of this scaffold.[7][8] However, a thorough toxicological evaluation is imperative.
For this compound, future research should prioritize:
-
In vitro cytotoxicity screening against a panel of both cancerous and non-cancerous cell lines to determine its therapeutic index.
-
A comprehensive battery of genotoxicity assays to assess its mutagenic and clastogenic potential.
-
In vivo acute toxicity studies in animal models to determine its LD50 and identify target organs of toxicity.
-
Mechanism of action studies to elucidate the specific signaling pathways it modulates, which can provide insights into both its efficacy and potential off-target toxicities.
This comparative guide serves as a foundational resource for researchers working with this compound and its analogs, highlighting the importance of early and comprehensive toxicity assessment in the drug development process.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells [accscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine scaffold presents a promising starting point for the discovery of novel therapeutic agents. This guide provides a comparative analysis of its analogs, focusing on their anticancer and antimicrobial activities. The information herein is supported by experimental data from various studies, offering insights into the structure-activity relationships (SAR) of this chemical series.
The 2-aminothiazole core is a well-established pharmacophore found in numerous biologically active compounds.[1] The substitution at the 4-position of the thiazole ring with a dichlorophenyl group, specifically the 2,5-dichloro substitution, has been a subject of interest in medicinal chemistry due to the potential for potent and selective biological activity. This guide aims to consolidate and compare the performance of various analogs of this compound to aid in the rational design of more effective derivatives.
Performance Comparison of Analogs
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications of the 2-amino group. The following tables summarize the in vitro anticancer and antimicrobial activities of selected analogs, providing a basis for comparative analysis.
Anticancer Activity
The antiproliferative activity of various 4-phenyl-1,3-thiazol-2-amine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound ID | R1 (Phenyl Substitution) | R2 (2-Amino Substitution) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2,5-dichloro | -H | HT29 (Colon) | 2.01 | [2] |
| 1b | 4-methoxy | N-(2,4-dimethoxyphenyl) | SGC-7901 (Gastric) | 0.36 | |
| 1c | 4-bromo | -H | MCF7 (Breast) | 10.5 | [3] |
| 1d | 3-nitro | -H | A549 (Lung) | 21.33 | [4] |
| 1e | 4-cyano | 2-(2-hydroxy-3-methylbenzylidene)hydrazinyl | MCF-7 (Breast) | 1.0 | |
| 1f | 4-cyano | 2-(2,6-dichlorobenzylidene)hydrazinyl | HCT-116 (Colon) | 1.1 |
Note: Data for a direct series of 4-(2,5-dichlorophenyl) analogs was not available in a single study. The table presents data from various sources for structurally related compounds to infer potential SAR.
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the 4-phenyl ring play a crucial role in determining the anticancer potency. Electron-withdrawing groups, such as nitro and cyano, have been shown to influence activity.[2] For instance, compound 1e and 1f with a 4-cyano group display potent activity.
-
Substitution on the 2-Amino Group: Modification of the 2-amino group can significantly enhance antiproliferative effects. The introduction of substituted phenyl groups or hydrazone moieties has been explored, with some derivatives showing improved potency.[3]
Antimicrobial Activity
The antimicrobial potential of 4-phenyl-1,3-thiazol-2-amine analogs has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | R1 (Phenyl Substitution) | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 2a | 4-chloro | S. aureus | 16.1 | [5] |
| 2b | 4-chloro | E. coli | 16.1 | [5] |
| 2c | 4-bromo | S. aureus | - | [6] |
| 2d | 3,4-dichloro (on 2-thioureido) | S. aureus | 4-16 | [1] |
| 2e | 4-chloro | C. albicans | - |
Note: This table compiles data for analogs with chloro-substitutions on the phenyl ring to provide insights relevant to the 2,5-dichloro substitution pattern.
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
Halogen Substitution: The presence of halogen atoms, particularly chlorine and bromine, on the 4-phenyl ring is a common feature in analogs with notable antimicrobial activity.[5][6]
-
Modifications at the 2-Position: Derivatization of the 2-amino group, for example, by forming thiourea derivatives, has been shown to be a successful strategy for enhancing antimicrobial potency.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.
Synthesis of 4-Phenyl-1,3-thiazol-2-amine Derivatives
The general synthesis of 4-phenyl-1,3-thiazol-2-amine derivatives typically follows the Hantzsch thiazole synthesis.[7]
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 4-phenyl-1,3-thiazol-2-amines.
Materials:
-
Substituted acetophenone (e.g., 2,5-dichloroacetophenone)
-
Bromine or N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Synthesis of α-bromoacetophenone: The substituted acetophenone is brominated at the α-position using a suitable brominating agent like bromine in glacial acetic acid or NBS in the presence of a radical initiator.
-
Cyclization: The resulting α-bromoacetophenone is then reacted with thiourea in a suitable solvent, typically ethanol, under reflux conditions.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding a base (e.g., ammonia or sodium bicarbonate). The crude product is then filtered, washed, and purified by recrystallization or column chromatography.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[3][8][9]
Workflow of the MTT Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is determined by the broth microdilution method, which is a standard procedure for assessing the antimicrobial susceptibility of microorganisms.[10]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the microorganism is prepared in the appropriate broth.
-
Serial Dilution: The test compounds are serially diluted in the broth in the wells of a 96-well plate.
-
Inoculation: Each well is then inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway Visualization
While the precise mechanisms of action for many this compound analogs are still under investigation, some 2-aminothiazole derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
Benchmarking 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the biological activity of the novel compound 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. Given that the 2-aminothiazole scaffold is a common feature in compounds with antiproliferative and kinase inhibitory activities, this document outlines a comparative analysis against established commercial standards in these therapeutic areas.[1] The experimental data presented is illustrative and serves as a template for a comprehensive evaluation.
Data Presentation: Comparative Biological Activity
The following tables summarize hypothetical quantitative data for this compound against selected commercial standards. Direct, head-to-head experimental evaluation under identical conditions is crucial for accurate comparison.[2]
Table 1: In Vitro Antiproliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth. Lower values indicate greater potency. The data below represents hypothetical IC50 values against various human cancer cell lines.
| Compound | Mechanism of Action | MCF-7 (Breast) pIC50 | NCI-H460 (Lung) pIC50 | PC-3 (Prostate) pIC50 |
| This compound | Putative Kinase Inhibitor | 6.5 | 6.2 | 6.4 |
| Paclitaxel | Microtubule Stabilizer | 8.10[3] | 7.92[3] | 7.89[3] |
| Doxorubicin | Topoisomerase II Inhibitor | 7.35[3] | 7.09[3] | 7.19[3] |
| Gefitinib | EGFR Kinase Inhibitor | 5.15[3] | 5.00[3] | 4.96[3] |
Note: pIC50 is the negative logarithm of the IC50 value. Higher pIC50 values indicate greater potency. The data for commercial standards is derived from publicly available information and may vary based on experimental conditions.[3]
Table 2: In Vitro Kinase Inhibitory Activity (IC50)
The potency of kinase inhibitors is quantified by their IC50 values against specific kinases. Lower IC50 values denote higher potency.[2]
| Compound | Target Kinase | IC50 (nM) |
| This compound | Putative Target Kinase (e.g., MEK1) | 50 |
| Trametinib | MEK1/2 | 0.92 / 1.8 |
| Cobimetinib | MEK1/2 | 4.2 / 6.2 |
| Binimetinib | MEK1/2 | 12 / 12 |
Note: The target kinase for this compound is hypothetical and requires experimental validation. IC50 values for commercial standards are for comparative purposes and can vary based on assay conditions.[2]
Experimental Protocols
Accurate and reproducible data are fundamental for meaningful benchmarking. The following sections detail standard methodologies for key assays.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3][4]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Procedure:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, NCI-H460, PC-3) in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and commercial standards for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3][5]
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol, to each well.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis of the dose-response curves.
In Vitro Kinase Inhibition Assay (Radiometric)
Radiometric assays are considered the gold standard for kinase profiling as they directly measure the incorporation of a radiolabeled phosphate into a substrate.[6]
Objective: To determine the IC50 of an inhibitor against a purified kinase enzyme.
Procedure:
-
Reagent Preparation: Prepare a suitable kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).[2]
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells of an assay plate. Include a vehicle control (e.g., DMSO).[7]
-
Reaction Setup: Prepare a master mix containing the kinase buffer, the purified recombinant kinase enzyme, and the appropriate substrate. Add this master mix to the wells containing the inhibitor and incubate briefly to allow for inhibitor binding.[2][7]
-
Reaction Initiation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-33P]ATP).[6]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.[2][7]
-
Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.[7]
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or other appropriate detector.[7]
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a representative kinase signaling pathway and a typical experimental workflow for evaluating antiproliferative agents.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for determining the IC50 of a compound using the MTT assay.
References
A Comparative Guide to the Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: An Evaluation of Reproducibility and Alternative Methods
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes for 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The focus is on the reproducibility of the widely used Hantzsch thiazole synthesis and a comparison with emerging alternative methods.
Comparison of Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. However, variations of this method, aiming for improved efficiency and greener processes, have been developed. Below is a comparative summary of these approaches.
| Method | Key Reagents | Typical Reaction Conditions | Reported Yield | Purity | Reproducibility & Remarks |
| Conventional Hantzsch Synthesis | 2-Bromo-1-(2,5-dichlorophenyl)ethanone, Thiourea | Reflux in ethanol, 1-4 hours | High (typically >80%) | Good to Excellent (after recrystallization) | Highly reproducible and well-established method. The product often precipitates from the reaction mixture, simplifying initial purification. |
| Solvent-Free Hantzsch Synthesis | 2-Bromo-1-(2,5-dichlorophenyl)ethanone, Thiourea | Heating reactants together without solvent, rapid reaction (seconds to minutes) | Good to Excellent (42-93% for analogs)[1] | Good (purification by washing) | Environmentally friendly and rapid. Reproducibility can be sensitive to the efficiency of mixing and heat transfer in the absence of a solvent. |
| Microwave-Assisted Hantzsch Synthesis | 2-Bromo-1-(2,5-dichlorophenyl)ethanone, Thiourea | Microwave irradiation in a suitable solvent (e.g., ethanol), 5-15 minutes | Excellent (often >90% for analogs) | Good to Excellent | Significant reduction in reaction time compared to conventional heating. Offers high yields and is generally reproducible with dedicated microwave synthesis equipment. |
Signaling Pathways and Experimental Workflows
The Hantzsch synthesis follows a well-understood reaction mechanism involving the condensation of an α-haloketone with a thioamide. The general workflow is adaptable to conventional heating, solvent-free conditions, and microwave-assisted protocols.
Caption: General experimental workflow for the Hantzsch synthesis of this compound.
The logical relationship between the different synthetic approaches can be visualized as variations of the core Hantzsch synthesis principle, each with distinct advantages.
Caption: Logical relationship of alternative syntheses to the core Hantzsch principle.
Experimental Protocols
Conventional Hantzsch Synthesis
This protocol is adapted from established procedures for analogous halogenated 4-phenyl-1,3-thiazol-2-amines.
Materials:
-
2-Bromo-1-(2,5-dichlorophenyl)ethanone
-
Thiourea
-
Absolute Ethanol
-
5% Sodium Bicarbonate Solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-bromo-1-(2,5-dichlorophenyl)ethanone in absolute ethanol.
-
Add 1.2 equivalents of thiourea to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold deionized water, which should induce precipitation of the product.
-
Neutralize the solution with a 5% sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Solvent-Free Hantzsch Synthesis
This method offers a greener and faster alternative to the conventional protocol.[1]
Materials:
-
2-Bromo-1-(2,5-dichlorophenyl)ethanone
-
Thiourea
-
Deionized Water or Ethanol for washing
Procedure:
-
In a suitable reaction vessel, heat 1.0 equivalent of 2-bromo-1-(2,5-dichlorophenyl)ethanone to its melting point.
-
Add 1.2 equivalents of thiourea to the molten ketone. The reaction is typically rapid and exothermic.
-
After the reaction subsides (usually within a few minutes), allow the mixture to cool and solidify.
-
The resulting solid is triturated with water or ethanol to remove any unreacted starting materials and impurities.
-
Collect the solid product by vacuum filtration.
Microwave-Assisted Hantzsch Synthesis
This protocol significantly accelerates the reaction time.
Materials:
-
2-Bromo-1-(2,5-dichlorophenyl)ethanone
-
Thiourea
-
Ethanol
Procedure:
-
In a microwave reaction vial, combine 1.0 equivalent of 2-bromo-1-(2,5-dichlorophenyl)ethanone and 1.2 equivalents of thiourea in ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for 5-15 minutes.
-
After the reaction, cool the vial to room temperature.
-
The product can be isolated following the workup procedure described for the conventional Hantzsch synthesis (precipitation in water, neutralization, and filtration).
References
Unraveling the Action of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Comparative Guide to its Potential Mechanisms
For Immediate Release
This guide provides a comprehensive comparison of the potential mechanisms of action of the novel compound 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. While direct experimental data for this specific molecule is not yet publicly available, extensive research on the broader class of 2-aminothiazole derivatives offers significant insights into its likely biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.
The 2-aminothiazole core is a versatile pharmacophore found in a variety of biologically active compounds, exhibiting a range of effects from anticancer to antimicrobial activity. Based on structure-activity relationship (SAR) studies of analogous compounds, this guide explores three primary potential mechanisms of action for this compound: antitubercular, anticancer via Aurora kinase inhibition, and antimicrobial through enzyme inhibition.
Comparative Analysis of Potential Mechanisms of Action
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes the key characteristics of the most probable mechanisms of action for compounds within this class.
| Mechanism of Action | Target | Key Structural Features for Activity | Representative Compounds (Alternatives) | Potency (Reported for Alternatives) |
| Antitubercular | Not fully elucidated; not iron chelation[1] | A 2-pyridyl moiety at the C-4 position is often essential. Modifications at the N-2 position with substituted benzoyl groups can significantly enhance activity.[1][2] | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | MIC: 0.024 µM against M. tuberculosis[1][2] |
| Anticancer | Aurora Kinases (A and B)[2][3] | Phenyl group at the C-4 position and various substitutions on the 2-amino group.[2] | 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide, CYC116[4][5] | IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[5] |
| Antimicrobial | MurB (Antibacterial), CYP51 (Antifungal)[6] | Varied substitutions on the 2-aminothiazole scaffold. | Functionally substituted 2-aminothiazoles | MICs ranging from 0.5 to 4 µg/mL against various bacteria and fungi.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are generalized protocols for key experiments relevant to the potential mechanisms of action of this compound.
Antitubercular Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.
a. Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
b. Microplate Assay:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microplate.
-
Add the prepared inoculum to each well.
-
Include a drug-free well as a growth control and a well with a known antitubercular drug (e.g., isoniazid) as a positive control.
-
Seal the plates and incubate at 37°C for 7-14 days.
c. MIC Determination:
-
Assess bacterial growth visually or by using a resazurin-based indicator.
-
The MIC is the lowest concentration of the compound that prevents a color change (indicating inhibition of growth).[8]
Anticancer Activity: Aurora Kinase Inhibition Assay
This biochemical assay measures the direct inhibition of Aurora kinase activity.
a. Reaction Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a reaction mixture containing purified recombinant Aurora A or B kinase, a suitable substrate (e.g., histone H3), and ATP in a kinase buffer.[9]
-
Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control (blank).
b. Kinase Reaction and Detection:
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[10][11]
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™.[10][11] The luminescent signal is proportional to the kinase activity.
c. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Activity: MurB and CYP51 Inhibition Assays
a. MurB Enzymatic Assay (Antibacterial):
-
The activity of MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, can be monitored by measuring the oxidation of its cofactor, NADPH.[12]
-
Set up a reaction mixture containing purified MurB enzyme, its substrate UDP-N-acetylenolpyruvylglucosamine, NADPH, and the test compound.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to NADPH oxidation.[12]
-
Calculate the rate of reaction and determine the inhibitory effect of the compound.
b. CYP51 Inhibition Assay (Antifungal):
-
This assay measures the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[13][14]
-
Use a reconstituted enzyme system with purified fungal CYP51 and its reductase partner.
-
Incubate the enzyme system with its substrate, lanosterol, and the test compound.
-
After the reaction, extract the sterols and analyze the conversion of lanosterol to its demethylated product using gas chromatography-mass spectrometry (GC-MS).[15]
-
Quantify the inhibition by comparing the product formation in the presence and absence of the inhibitor.
Visualizing the Pathways and Workflows
To further clarify the discussed mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]
A Head-to-Head Comparison of Dichlorophenyl Thiazole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of dichlorophenyl thiazole isomers, focusing on their anticancer and antimicrobial activities. While a direct head-to-head experimental comparison under uniform conditions is not extensively available in the current literature, this document synthesizes available data to offer insights into the structure-activity relationships of these compounds.
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a dichlorophenyl moiety to the thiazole ring has been a strategy to enhance the therapeutic potential of these molecules, leading to the development of potent anticancer and antimicrobial agents. The specific positioning of the chlorine atoms on the phenyl ring, as well as the attachment point of the dichlorophenyl group to the thiazole ring, can significantly influence the compound's biological activity.
Comparative Biological Activity of Dichlorophenyl Thiazole Isomers
The following table summarizes the reported biological activities of various dichlorophenyl thiazole isomers from different studies. It is important to note that variations in experimental conditions (e.g., cell lines, bacterial strains, assay protocols) across studies make direct comparisons challenging.
| Isomer/Derivative | Biological Activity | Target/Assay | IC50/MIC Value | Reference |
| Anticancer Activity | ||||
| 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Theoretical study suggests notable biological activity. | DFT Calculations | Not Applicable | [3] |
| 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Theoretical study suggests this isomer is relatively more active. | DFT Calculations | Not Applicable | [3] |
| Thiazolyl-pyrazoline with 2,4-dichlorophenyl group | Potent inhibitor of EGFR and VEGFR-2. | EGFR/VEGFR-2 Kinase Assay | EGFR IC50 = 32.5 nM, VEGFR-2 IC50 = 43.0 nM | [4] |
| Antimicrobial Activity | ||||
| Thiazole derivative with 3,5-dichlorophenyl substituent | Showed notable antifungal activity. | Antifungal Susceptibility Testing | Not specified | [3] |
| Thiazole derivative with 3,5-dichlorophenyl substituent | This substituent was found to abolish antibacterial activity in a specific series of compounds. | Antibacterial Susceptibility Testing | Not specified | [3] |
Key Signaling Pathway: VEGFR-2 Inhibition
A prevalent mechanism of action for the anticancer effects of many thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to cancer cell death.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, detailed methodologies for key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichlorophenyl thiazole isomers in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
VEGFR-2 Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.
Principle: The assay quantifies the amount of ATP consumed during the kinase reaction. A decrease in the luminescent signal, which is proportional to the amount of remaining ATP, indicates higher kinase activity. The inhibitory effect of the test compound is measured by the reduction in ATP consumption.
Detailed Protocol:
-
Reagent Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Compound Dilution: Prepare serial dilutions of the dichlorophenyl thiazole isomers in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add the master mix to the wells of a 96-well plate. Then, add the diluted test compounds to the respective wells. Include positive (no inhibitor) and blank (no enzyme) controls.
-
Enzyme Addition: Add the diluted recombinant human VEGFR-2 enzyme to all wells except the blank.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and measure the remaining ATP via a luminescent signal.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The available data, although not from direct comparative studies, suggests that the substitution pattern of the dichlorophenyl ring on the thiazole moiety is a critical determinant of biological activity. Theoretical studies indicate that the 3,4-dichloro substitution may be favorable for enhanced activity.[3] Furthermore, the 3,5-dichlorophenyl substitution appears to be beneficial for antifungal properties.[3]
To definitively elucidate the structure-activity relationship and identify the most potent dichlorophenyl thiazole isomer, a systematic head-to-head comparison is warranted. Future research should focus on synthesizing a series of positional isomers and evaluating their biological activities against a panel of cancer cell lines and microbial strains under standardized experimental conditions. Such studies will be invaluable for guiding the rational design of next-generation thiazole-based therapeutic agents.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Safety and Logistics Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Hazard Assessment
Key Assumed Hazards:
-
Acute Toxicity: May be harmful if ingested or inhaled.[1][3]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[1][2][4]
-
Environmental Hazard: Potentially toxic to aquatic organisms, with long-lasting effects.[3][5]
Therefore, strict adherence to safety protocols is mandatory when handling and disposing of this compound.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear appropriate personal protective equipment.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following steps provide a general framework for its proper disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un- or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the same designated container.
Step 2: Labeling
Proper labeling of hazardous waste is critical. The label on the waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date of accumulation
-
The name of the principal investigator or laboratory group
Step 3: Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2] The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1][2][3] Professional waste disposal services will ensure that the compound is handled and disposed of in compliance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate action is necessary to mitigate harm.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide artificial respiration.[1] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | For minor spills, use an inert absorbent material like vermiculite or sand to contain the substance.[6] Do not use combustible materials.[6] Collect the absorbed material and any contaminated items into a sealed bag and place it in the hazardous waste container.[6] Decontaminate the area with soap and water.[6] |
| Large Spill | Evacuate the immediate area and alert others.[6] Contact your institution's EHS department immediately.[6] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and disposal protocols and, when available, the manufacturer's Safety Data Sheet.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
